Technical Documentation Center

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
  • CAS: 5078-64-8

Core Science & Biosynthesis

Foundational

mass spectrometry fragmentation pattern of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one Abstract This technical guide provides a detailed analysis of the predicted (Molecular Formul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Abstract

This technical guide provides a detailed analysis of the predicted (Molecular Formula: C₁₁H₁₁N₃O, Molecular Weight: 201.22 g/mol ).[1] Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, making the precise structural elucidation of these compounds a critical task.[2][3] Mass spectrometry serves as a primary analytical technique for this purpose. This document outlines the principal fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The discussion is grounded in fundamental principles of mass spectrometry and supported by literature on the fragmentation of related heterocyclic systems.[4][5] Key diagnostic ions are identified to serve as a reference for researchers in compound identification, metabolite studies, and quality control.

Introduction

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a heterocyclic compound featuring a pyrazole core, a structure of significant pharmacological interest due to its presence in numerous therapeutic agents.[6][7] The structural characterization of such molecules is fundamental to understanding their chemical behavior, metabolic fate, and mechanism of action. Mass spectrometry, particularly when coupled with chromatographic separation techniques, offers unparalleled sensitivity and structural information.[8]

The fragmentation pattern of a molecule in a mass spectrometer is a reproducible "fingerprint" dictated by its chemical structure. The stability of the resulting fragment ions governs the observed pathways. This guide provides an expert-driven prediction of these pathways for the title compound, explaining the chemical logic behind the cleavage of specific bonds. We will explore the fragmentation under both high-energy Electron Ionization (EI-MS), which induces extensive fragmentation, and softer Electrospray Ionization with tandem mass spectrometry (ESI-MS/MS), which typically fragments a protonated precursor ion.

Molecular Structure and Key Fragmentation Sites

To predict the fragmentation pattern, we must first analyze the molecule's structure and identify the bonds most susceptible to cleavage.

Structure: 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

  • Molecular Formula: C₁₁H₁₁N₃O

  • Monoisotopic Mass: 201.0902 Da

  • Key Functional Groups:

    • Acetyl Group (-C(O)CH₃): This ketone group is a prime site for initial fragmentation, particularly alpha-cleavage.

    • N-Aryl Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. Pyrazole rings have characteristic fragmentation patterns, often involving the loss of small, stable molecules like hydrogen cyanide (HCN).[4]

    • Pyridine Ring: A six-membered aromatic heterocycle linked to the pyrazole nitrogen. The linkage between these two rings is a potential cleavage site.

    • Linkages: The C-C bond between the pyrazole and acetyl group, and the N-C bond between the pyrazole and pyridine rings are key points of potential fragmentation.

Predicted Fragmentation Pathways (Electron Ionization - EI-MS)

Under typical 70 eV EI conditions, the molecule is ionized to form a radical cation (M⁺˙), which possesses significant internal energy, leading to extensive fragmentation.[8]

Pathway A: Alpha-Cleavage of the Acetyl Group

This is one of the most predictable and often dominant fragmentation pathways for ketones. The cleavage occurs at the bond adjacent to the carbonyl group.

  • Loss of a Methyl Radical (•CH₃): The primary alpha-cleavage involves the loss of the methyl group from the acetyl moiety. This is a highly favorable process as it results in a stable, resonance-stabilized acylium ion.

    • M⁺˙ (m/z 201) → [M - CH₃]⁺ (m/z 186) + •CH₃

  • Loss of an Acetyl Radical (•C(O)CH₃): Cleavage of the bond between the pyrazole ring and the carbonyl carbon results in the loss of an acetyl radical.

    • M⁺˙ (m/z 201) → [M - C₂H₃O]⁺ (m/z 158) + •C₂H₃O

The formation of the m/z 186 acylium ion is expected to be a major peak in the EI spectrum due to its high stability.

G M Molecular Ion (M⁺˙) m/z 201 frag186 Acylium Ion [M - CH₃]⁺ m/z 186 M->frag186 - •CH₃ frag158 Pyridinyl-Pyrazole Cation [M - C₂H₃O]⁺ m/z 158 M->frag158 - •C(O)CH₃

Caption: Primary alpha-cleavage pathways in EI-MS.

Pathway B: Fragmentation of the Heterocyclic Core

Following initial fragmentation, or directly from the molecular ion, the heterocyclic rings can break apart. Based on established patterns for pyrazoles, the expulsion of stable neutral molecules is common.[4]

  • Loss of HCN: The pyrazole ring can undergo rearrangement and lose a molecule of hydrogen cyanide (27 Da). This can occur from the molecular ion or major fragments.

    • [m/z 158]⁺ → [C₉H₈N₂]⁺ (m/z 131) + HCN

  • Cleavage of the Pyridine Ring: The pyridine ring can lose HCN or other small fragments, though this is often less favorable than pyrazole ring fragmentation. A common fragmentation is the cleavage of the bond between the pyridine and pyrazole rings.

    • M⁺˙ (m/z 201) → [C₅H₄N]⁺ (Pyridyl cation, m/z 78) + •[C₆H₇N₂O]

G M Molecular Ion (M⁺˙) m/z 201 frag158 Pyridinyl-Pyrazole Cation m/z 158 M->frag158 - •C(O)CH₃ frag78 Pyridyl Cation [C₅H₄N]⁺ m/z 78 M->frag78 - •[C₆H₇N₂O] frag131 [C₉H₈N₂]⁺ m/z 131 frag158->frag131 - HCN

Caption: Fragmentation of the heterocyclic core in EI-MS.

Predicted Fragmentation Pathways (ESI-MS/MS)

In positive-mode ESI, the molecule will readily form a protonated species, [M+H]⁺, with an m/z of 202. The most likely sites of protonation are the pyridine nitrogen or one of the pyrazole nitrogens. The pyridine nitrogen is generally more basic and therefore the most probable protonation site. Tandem MS (MS/MS) of this precursor ion will induce fragmentation.

Pathway C: Fragmentation of the Protonated Molecule

The fragmentation of the [M+H]⁺ ion is directed by the location of the charge.

  • Neutral Loss of Ketene (CH₂=C=O): If protonation occurs on the carbonyl oxygen, a subsequent rearrangement can lead to the neutral loss of ketene (42 Da).

    • [M+H]⁺ (m/z 202) → [M+H - C₂H₂O]⁺ (m/z 160)

  • Cleavage of the Acetyl Group: Similar to EI, the loss of the acetyl group can occur, but as a neutral loss of acetic acid (if a proton is transferred) or via cleavage to form the m/z 159 ion after loss of an acetyl radical and subsequent reprotonation, though direct neutral loss is more common in ESI. A more likely event is the loss of the entire acetyl group following protonation.

    • [M+H]⁺ (m/z 202) → [C₉H₉N₃]⁺ (m/z 159) + C₂H₃O• (less likely) or CH₃CHO (after rearrangement)

  • Cleavage at the Pyridinyl-Pyrazole Linkage: The bond between the two rings can cleave, especially when energized.

    • [M+H]⁺ (m/z 202) → [Protonated Pyridine, C₅H₆N]⁺ (m/z 80) + C₆H₆N₂O

Summary of Key Diagnostic Ions

The following table summarizes the most likely and diagnostically significant ions for the identification of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one.

m/z (Charge)Proposed FormulaIonization ModeProposed Origin & Fragmentation Pathway
201 (+1)[C₁₁H₁₁N₃O]⁺˙EIMolecular Ion (M⁺˙)
202 (+1)[C₁₁H₁₂N₃O]⁺ESIProtonated Molecule [M+H]⁺
186 (+1)[C₁₀H₈N₃O]⁺EI[M - •CH₃]⁺; Alpha-cleavage of acetyl group
159 (+1)[C₉H₉N₃]⁺ESI[M+H - CH₃CHO]⁺ (rearrangement) or similar
158 (+1)[C₉H₈N₃]⁺EI[M - •C(O)CH₃]⁺; Cleavage of acetyl group
131 (+1)[C₈H₇N₂]⁺EI[m/z 158 - HCN]⁺; Loss of HCN from pyrazole
80 (+1)[C₅H₆N]⁺ESIProtonated Pyridine; Cleavage of N-C bond
78 (+1)[C₅H₄N]⁺EIPyridyl Cation; Cleavage of N-C bond
43 (+1)[C₂H₃O]⁺EIAcetyl Cation; [C(O)CH₃]⁺

Experimental Protocol for Mass Spectrometric Analysis

This protocol provides a standardized workflow for acquiring mass spectra of the title compound.

Objective: To obtain reproducible EI-MS and ESI-MS/MS spectra for structural confirmation.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
  • For GC-MS (EI mode), dilute the stock solution 1:100 with the same solvent.
  • For LC-MS (ESI mode), dilute the stock solution 1:1000 with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

2. GC-MS (EI Mode) Analysis:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium, constant flow at 1.0 mL/min.
  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-450.

3. LC-MS/MS (ESI Mode) Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
  • Column: C18, 2.1 x 50 mm, 1.7 µm.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent QqQ or Q-TOF instrument.
  • Ionization Mode: Electrospray (ESI), Positive.
  • Ion Source Gas 1: 50 psi.
  • Ion Source Gas 2: 55 psi.
  • Curtain Gas: 35 psi.
  • Temperature: 500°C.
  • IonSpray Voltage: +5500 V.
  • MS1 Scan: Survey scan from m/z 100-500 to find [M+H]⁺ at m/z 202.
  • MS2 (Product Ion) Scan:
  • Precursor Ion: m/z 202.
  • Collision Energy (CE): Ramp from 15-40 eV to observe fragmentation.
  • Scan Range: m/z 50-210.

Conclusion

The mass spectrometric fragmentation of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is predicted to be dominated by well-understood fragmentation mechanisms. In EI-MS, the primary cleavage will be the alpha-cleavage of the acetyl group to form a highly stable acylium ion at m/z 186. Subsequent or parallel fragmentation of the heterocyclic core, particularly loss of HCN and cleavage at the inter-ring linkage, will produce other diagnostic ions such as m/z 78. In ESI-MS/MS, fragmentation of the protonated molecule (m/z 202) will likely involve neutral losses and cleavages directed by the protonation site. The diagnostic ions and pathways outlined in this guide provide a robust framework for the identification and structural confirmation of this compound and related analogues in various research and development settings.

References

  • NextSDS. (n.d.). 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one. Retrieved from [Link]

  • Wu, J., Yang, M., Leng, D., & Gao, Z. (2022). ESI-MS analysis for the synthesis of N-acylpyrazole under standard conditions. ResearchGate. Retrieved from [Link]

  • Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: 10.5772/intechopen.79901. Retrieved from [Link]

  • Shaaban, O. G., & Abdel-Wahab, B. F. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(2), 343. DOI: 10.3390/molecules26020343. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-methyl-1-phenyl-1h-pyrazol-4-yl)ethan-1-one. Retrieved from [Link]

  • Vessecchi, R., Galvão, F. M., de Souza, M. V. N., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. DOI: 10.1039/C5NP00073D. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Methyl-2-pyridinyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, T., Zhang, Y., Ding, L., Zhang, Y., & Gu, J. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5878. DOI: 10.3390/molecules28155878. Retrieved from [Link]

  • Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. DOI: 10.3390/molecules28186524. Retrieved from [Link]

  • Zheng, Z., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. DOI: 10.1021/acs.jafc.5c04068. Retrieved from [Link]

  • mzCloud. (2017). 1-[3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-one. Retrieved from [Link]

  • Smirnova, N. A., et al. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules. Retrieved from [Link]

  • Cochran, J. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100427. DOI: 10.1016/j.forc.2022.100427. Retrieved from [Link]

  • El-Nezhawy, A. O. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-553. DOI: 10.3390/reactions4030030. Retrieved from [Link]

  • El-Soll, A. M. A., & El-Gohary, N. S. (2015). Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems. Journal of the American Society for Mass Spectrometry, 26(10), 1734-1741. DOI: 10.1007/s13361-015-1191-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 18. Fragmentation of 1-methyl-5-nitropyrazole 30. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Danell, A. S., & Danell, C. J. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(6), 1033-1039. DOI: 10.1007/s13361-014-0863-9. Retrieved from [Link]

  • Wang, T., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5878. DOI: 10.3390/molecules28155878. Retrieved from [Link]

Sources

Exploratory

crystal structure and X-ray diffraction of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one Abstract: This technical guide provides a comprehensive overview of the methodologies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of pyrazole derivatives, with a focus on 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one. Pyrazole-based scaffolds are of immense interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.[1] Understanding their precise three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design and establishing structure-activity relationships (SAR).[2] While specific crystallographic data for the title compound, 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (CAS: 5078-64-8), is not publicly available in crystallographic databases as of this writing, this guide will delineate the complete experimental and analytical workflow. To illustrate these principles with concrete data, we will use the well-characterized cognate molecule, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone , as an exemplary case study.[3] The guide covers detailed protocols from crystal growth to data refinement and advanced structural analysis using Hirshfeld surfaces, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[4] This is due to its metabolic stability and its ability to act as a versatile pharmacophore, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][5] Several blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, underscoring its therapeutic relevance.[6]

The biological function of these molecules is intrinsically linked to their three-dimensional structure. The precise arrangement of atoms dictates how a molecule interacts with its biological target, such as an enzyme or receptor.[2] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures, providing precise data on bond lengths, bond angles, and the subtle non-covalent interactions that govern crystal packing and molecular recognition.[7] This structural insight is the foundation of modern drug design, enabling the optimization of lead compounds for enhanced potency and selectivity.

Synthesis and Crystal Growth

Synthesis of Pyrazole Derivatives

The synthesis of 1,4,5-substituted pyrazoles like the title compound typically involves the condensation of a β-diketone equivalent with a substituted hydrazine.[7] A plausible and widely adopted synthetic route is the Knorr pyrazole synthesis and its variations.

Exemplary Protocol for Synthesis:

  • Step 1: In-situ formation of a β-diketone equivalent. A common starting material, ethyl acetoacetate, can be acetylated at the γ-position to create a suitable precursor.

  • Step 2: Condensation with Hydrazine. The resulting diketone is then reacted with a substituted hydrazine, in this case, 2-hydrazinopyridine. The reaction is typically carried out in a protic solvent like ethanol and may be acid-catalyzed.

  • Step 3: Cyclization and Dehydration. The initial condensation product, a hydrazone, undergoes intramolecular cyclization followed by dehydration to form the stable aromatic pyrazole ring.

  • Step 4: Purification. The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one.

Growing High-Quality Single Crystals

Obtaining a crystal suitable for SC-XRD is often the most challenging step. The goal is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. Slow evaporation is a robust and commonly used technique.

Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. Ideal solvents include ethanol, methanol, ethyl acetate, or binary mixtures like dichloromethane/hexane.

  • Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen.

Single-Crystal X-ray Diffraction: A Methodological Workflow

The SC-XRD experiment is a multi-stage process that transforms a physical crystal into a refined 3D model of its molecular and crystal structure.

XRD_Workflow

Step-by-Step Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.[2] X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a modern detector (e.g., CCD or CMOS). A series of diffraction images are recorded as the crystal is rotated through various angles.

  • Data Reduction: The collected images are processed to integrate the reflection intensities, correct for experimental factors (like Lorentz and polarization effects), and merge redundant data. This step yields a file containing the Miller indices (h,k,l) and intensity for each unique reflection.

  • Structure Solution: The "phase problem" is solved using computational methods. For small molecules, direct methods are highly effective and are implemented in software like SHELXT. This provides an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process, typically performed with software like SHELXL, optimizes atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[3]

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of errors.

Structural Analysis: A Case Study of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

As the crystallographic data for the title compound is unavailable, we will analyze the published structure of a close analog to demonstrate the process. This compound crystallizes in the monoclinic space group P2₁/n with two independent molecules (A and B) in the asymmetric unit.[3]

Crystallographic Data Summary
ParameterCase Study Compound[3]
Chemical FormulaC₁₂H₁₂N₂O₂
Formula Weight216.24
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.8735 (7)
b (Å)9.2037 (4)
c (Å)18.3702 (8)
β (°)110.100 (2)
Volume (ų)2202.78 (18)
Z8
T (K)296 (2)
Molecular Conformation and Geometry

The structure reveals two crystallographically independent molecules, A and B, which exhibit slight conformational differences. The dihedral angle between the pyrazole ring and the phenyl ring is 4.90(11)° in molecule A and 16.05(13)° in molecule B, indicating a near-coplanar arrangement in molecule A.[3]

A key feature in both molecules is a strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the adjacent acetyl carbonyl oxygen.[3] This interaction forms a six-membered pseudo-ring, which planarizes and stabilizes the conformation of this part of the molecule. Bond lengths and angles within the pyrazole ring are consistent with its aromatic character.

Supramolecular Assembly via Intermolecular Interactions

In the crystal, molecules are not isolated but are packed together through a network of non-covalent interactions. In this case study, molecules A and B are linked by a C—H···N interaction.[3] Additionally, weak C—H···π interactions involving the phenyl ring of one molecule and the acetyl group of a neighboring molecule contribute to the overall stability of the crystal lattice.[3] These directional interactions guide the self-assembly of the molecules into a well-defined three-dimensional architecture.

Advanced Insight: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[5][8] The surface is generated around a molecule, and the color mapping provides information about the nature and strength of intermolecular contacts.

Hirshfeld_Analysis

  • d_norm surface: This property is mapped onto the Hirshfeld surface to identify key intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum (strong interactions like hydrogen bonds), blue indicates longer contacts, and white indicates contacts around the van der Waals distance.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts as a 2D histogram. Each point on the plot corresponds to a specific pair of distances (dₑ, dᵢ) from the surface to the nearest atom external and internal to the surface, respectively. The plot can be deconstructed to show the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H). For many organic molecules, non-specific H···H contacts are the most abundant, often comprising over 40-50% of the total surface area.[9]

This analysis provides a quantitative fingerprint of the crystal packing environment, which is invaluable for understanding polymorphism and for designing new materials with desired properties.

Conclusion and Future Outlook

This guide has detailed the essential workflow for the structural elucidation of pyrazole derivatives, a class of compounds of high importance to the pharmaceutical industry. Through the case study of a representative molecule, we have demonstrated how single-crystal X-ray diffraction provides unparalleled insight into molecular conformation and the complex network of intermolecular interactions that dictate the solid-state architecture. Advanced techniques like Hirshfeld surface analysis further refine this understanding by quantifying the crystal packing forces.

For drug development professionals, this level of structural detail is critical. It informs the design of new analogs with improved binding affinity, guides the understanding of crystal polymorphism which impacts drug formulation and bioavailability, and provides the empirical data needed to validate and refine computational models. The principles and protocols outlined herein represent a foundational component of modern, structure-based drug discovery.

References

  • Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o533. [Link]

  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem.
  • Tahir, M. N., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1079–1085. [Link]

  • Gupta, V. K., et al. (2025). Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. European Journal of Chemistry.
  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • IUCr Journals. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. IUCr Journals.
  • Talaviya, R. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Roodt, A., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one as a Bidentate Ligand in Transition Metal Complexes

Introduction: A Versatile N,N'-Bidentate Ligand for Coordination Chemistry and Catalysis The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart specific ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile N,N'-Bidentate Ligand for Coordination Chemistry and Catalysis

The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart specific electronic and steric properties to metal centers. Pyrazole and pyridine-based ligands have emerged as particularly versatile building blocks due to their rich coordination chemistry and the tunable nature of their derivatives.[1][2] The ligand 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one, hereafter referred to as MPPE , is a prime example of a hybrid N,N'-bidentate chelator that combines the π-accepting pyridine ring with the σ-donating pyrazole moiety. This unique electronic profile, coupled with the steric influence of the methyl and acetyl groups, makes MPPE a compelling candidate for the stabilization of various transition metal ions and for the development of novel catalysts and functional materials.[3]

The coordination of MPPE to a transition metal center occurs through the nitrogen atom of the pyridine ring and the N2 atom of the pyrazole ring, forming a stable five-membered chelate ring.[4] This bidentate coordination mode is a common feature of pyrazolyl-pyridine ligands and is crucial for the formation of well-defined, stable complexes.[5] The resulting metal complexes have potential applications in diverse fields, including homogeneous catalysis, materials science, and as models for bioinorganic systems.[6][7] The electronic properties of the metal center can be fine-tuned by modifying the substituents on either the pyrazole or pyridine rings, a principle that underscores the modularity of this ligand class.[2]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of the MPPE ligand, the preparation of its transition metal complexes, and detailed protocols for their characterization and potential applications. The methodologies described herein are based on established principles of coordination chemistry and are designed to be both robust and reproducible.

Part 1: Synthesis of the Ligand: 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (MPPE)

The synthesis of N-aryl pyrazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of MPPE, a plausible and efficient route is the reaction of 2-hydrazinopyridine with 3-acetyl-2,4-pentanedione (also known as 3-acetylacetylacetone).

Causality of Experimental Choices:
  • Reactants: 2-Hydrazinopyridine provides the pyridyl-N-pyrazole linkage. 3-Acetyl-2,4-pentanedione serves as the 1,3-dicarbonyl equivalent that will form the acetyl- and methyl-substituted pyrazole ring.

  • Solvent: A polar protic solvent like ethanol or a polar aprotic solvent like dimethylformamide (DMF) is typically used to facilitate the dissolution of the reactants and to mediate the condensation and cyclization steps.

  • Catalyst: The reaction can often proceed without a catalyst, but in some cases, a catalytic amount of a weak acid can accelerate the condensation.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a standard and effective method for obtaining the pure ligand.

Experimental Protocol: Synthesis of MPPE

Materials:

  • 2-Hydrazinopyridine

  • 3-Acetyl-2,4-pentanedione

  • Ethanol (absolute)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydrazinopyridine (0.05 mol) in 100 mL of absolute ethanol.

  • Addition of Reagents: To the stirring solution, add 3-acetyl-2,4-pentanedione (0.05 mol) dropwise at room temperature. A slight exotherm may be observed. If desired, a few drops of glacial acetic acid can be added as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated solution into a beaker containing 200 mL of cold deionized water while stirring. A solid precipitate should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be purified by recrystallization from an ethanol/water mixture to afford the pure 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (MPPE) as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Synthesis_of_MPPE cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification reactant1 2-Hydrazinopyridine solvent Ethanol reactant1->solvent reactant2 3-Acetyl-2,4-pentanedione reactant2->solvent reflux Reflux (4-6 h) solvent->reflux concentrate Concentration reflux->concentrate precipitate Precipitation in Water concentrate->precipitate filter Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize product Pure MPPE Ligand recrystallize->product

Part 2: Synthesis of Transition Metal Complexes with MPPE

The MPPE ligand readily forms complexes with a variety of transition metals. The general procedure involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to favor the formation of different complex geometries.

Causality of Experimental Choices:
  • Metal Salts: Metal chlorides, nitrates, acetates, or perchlorates are commonly used as starting materials. The choice of the counter-ion can sometimes influence the final structure of the complex.

  • Solvent: The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt. Alcohols (methanol, ethanol) are common choices. For less soluble reactants, DMF or acetonitrile may be used.[1]

  • Stoichiometry: A 1:2 metal-to-ligand ratio is often employed to form complexes of the type [M(MPPE)₂X₂], where X is a coordinating anion. However, other ratios can be explored to target different coordination numbers and geometries.

  • Reaction Conditions: Gentle heating or refluxing is often sufficient to drive the complexation to completion.[4]

  • Isolation: The complex often precipitates from the reaction mixture upon cooling or after partial removal of the solvent. Washing with a non-coordinating solvent helps to remove any unreacted starting materials.

General Experimental Protocol: Synthesis of a Dichloro-bis(MPPE)-Metal(II) Complex

Materials:

  • 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (MPPE)

  • A Metal(II) Chloride (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, PdCl₂, ZnCl₂)

  • Methanol or Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve MPPE (2 mmol) in 20 mL of warm methanol or ethanol in a 100 mL round-bottom flask with stirring.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride (1 mmol) in 10 mL of methanol or ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then gently reflux for 2-3 hours to ensure complete complexation.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the volume of the solvent by half using a rotary evaporator and then cool the solution in an ice bath to induce crystallization.

  • Washing: Wash the collected solid with a small amount of cold methanol, followed by diethyl ether, to remove any soluble impurities.

  • Drying: Dry the final complex in a vacuum desiccator over silica gel.

Complex_Synthesis cluster_solutions Reactant Solutions cluster_reaction Complexation cluster_isolation Isolation and Purification ligand_sol MPPE in Methanol/Ethanol mix Mix and Stir ligand_sol->mix metal_sol Metal(II) Salt in Methanol/Ethanol metal_sol->mix reflux Reflux (2-3 h) mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Solvent filter->wash product Pure Metal-MPPE Complex wash->product

Part 3: Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Technique MPPE Ligand (Expected Observations) Metal-MPPE Complex (Expected Observations)
¹H NMR Sharp signals corresponding to the protons of the pyridine and pyrazole rings, as well as the methyl and acetyl groups. The chemical shifts will be in the aromatic and aliphatic regions.Broadening of the ligand signals upon coordination to a paramagnetic metal center. For diamagnetic metals (e.g., Zn(II), Pd(II)), a downfield shift of the pyridine and pyrazole proton signals is expected due to the deshielding effect of the metal ion.
¹³C NMR Resonances for all unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear at a characteristic downfield shift.Similar to ¹H NMR, signals may broaden for paramagnetic complexes. For diamagnetic complexes, shifts in the carbon resonances, particularly those close to the coordination sites, will be observed.
FT-IR A strong absorption band for the C=O stretch of the acetyl group (typically around 1660-1680 cm⁻¹). Characteristic bands for C=N and C=C stretching of the aromatic rings.A shift in the C=N stretching frequencies of the pyridine and pyrazole rings upon coordination. New, low-frequency bands corresponding to metal-nitrogen (M-N) vibrations may be observed (typically < 600 cm⁻¹).[8]
UV-Vis Intense absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings.The ligand-centered transitions may be shifted. For d-block transition metals, new, weaker absorption bands in the visible region corresponding to d-d transitions may appear, which are responsible for the color of the complexes.
Mass Spec. A molecular ion peak corresponding to the calculated mass of MPPE (C₁₁H₁₁N₃O, MW: 201.22 g/mol ).Peaks corresponding to the molecular ion of the complex or fragments resulting from the loss of ligands or counter-ions.
Elemental Analysis The experimental percentages of C, H, and N should match the calculated values for the empirical formula C₁₁H₁₁N₃O.The experimental percentages of C, H, and N will correspond to the calculated values for the proposed formula of the complex.

Part 4: Potential Applications and Protocols

Transition metal complexes of pyrazole-pyridine ligands are known to exhibit a range of interesting properties and applications, particularly in catalysis.[9]

Application: Catalytic Oxidation

Many copper and iron complexes of nitrogen-containing ligands have been investigated as catalysts for oxidation reactions, mimicking the active sites of certain metalloenzymes.[10] A potential application for a Cu(II)-MPPE complex is the catalytic oxidation of catechols to quinones, a reaction that models the activity of catechol oxidase.

Protocol: Catalytic Oxidation of 3,5-di-tert-butylcatechol

Materials:

  • [Cu(MPPE)₂Cl₂] complex (as catalyst)

  • 3,5-di-tert-butylcatechol (substrate)

  • Methanol (solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Substrate solution: Prepare a 10⁻² M solution of 3,5-di-tert-butylcatechol in methanol.

    • Catalyst solution: Prepare a 10⁻⁴ M solution of the [Cu(MPPE)₂Cl₂] complex in methanol.

  • Catalytic Reaction:

    • In a quartz cuvette, place 2 mL of the substrate solution.

    • Add 100 µL of the catalyst solution to the cuvette, mix quickly, and immediately start recording the UV-Vis spectra at regular time intervals (e.g., every 1 minute).

  • Monitoring the Reaction:

    • Monitor the increase in the absorbance of the corresponding quinone product at its λ_max (around 400 nm).

  • Data Analysis:

    • Plot the absorbance at the λ_max of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • The catalytic activity can be expressed as the turnover number (TON) or turnover frequency (TOF).

Application: Drug Development

The incorporation of metal ions into organic scaffolds can lead to enhanced biological activity compared to the free ligand.[6] Pyrazole derivatives and their metal complexes have been explored for their potential as antimicrobial and anticancer agents.[8] The MPPE ligand and its complexes could be screened for their in vitro cytotoxicity against various cancer cell lines.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MPPE ligand and its metal complexes dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the MPPE ligand and its complexes (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

The 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (MPPE) ligand is a readily accessible and highly versatile building block for the construction of a wide array of transition metal complexes. Its bidentate N,N'-coordination mode provides a stable platform for exploring the catalytic and biological activities of these complexes. The protocols detailed in these application notes offer a solid foundation for the synthesis, characterization, and evaluation of MPPE-based coordination compounds, paving the way for further research and development in the fields of catalysis, materials science, and medicinal chemistry.

References

  • Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace.
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.
  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv.
  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes.
  • The biological activity of recent metal complexes with PYRAZOLE-based polydentate ligands.
  • 1-[5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one. Sapphire Bioscience.
  • Synthesis of Some New 1 5 1H Pyrazol 1 y. Scribd.
  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. SciSpace.
  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. PMC.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
  • 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one. NextSDS.
  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed.
  • 1-(5-METHYL-1H-PYRAZOL-4-YL)
  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews.
  • Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3.
  • ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. RSC Publishing.
  • The Coordination Chemistry of Pyrazole‐Derived Ligands.
  • Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. Dalton Transactions (RSC Publishing).
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Semantic Scholar.
  • Comparative Catalytic Activity of Transition Metal Complexes Mimicking Catechol Oxidase. Journal of Applied Science and Environmental Studies.

Sources

Application

Application Note: Catalytic Cross-Coupling and Functionalization Strategies for 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The compound 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The compound 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (CAS: 5078-64-8) is a highly versatile heterocyclic scaffold in medicinal chemistry. Its structural architecture presents a unique opportunity for orthogonal late-stage functionalization. The molecule features two distinct reactive domains:

  • A bidentate directing group (comprising the pyridine nitrogen and the pyrazole N2) that perfectly positions transition metals for C3–H activation on the pyrazole core.

  • An enolizable C4-acetyl group that can undergo transition-metal-catalyzed α -arylation.

This application note details field-proven methodologies to selectively functionalize either domain, allowing drug discovery teams to rapidly generate diverse analog libraries from a single advanced intermediate.

Mechanistic Insights & Causality

As synthetic scientists, we must look beyond standard reaction conditions and understand the causality of our catalytic systems. The orthogonal reactivity of this scaffold relies entirely on the choice of catalyst, ligand, and base.

Pathway A: Bidentate-Directed C3–H Arylation

The pyridine ring acts as a powerful directing group. When exposed to a Ru(II) catalyst, the pyridine N and pyrazole N2 form a stable 5-membered metallacycle. Because the C5 position is sterically blocked by a methyl group, the metal center is forced into proximity with the C3–H bond.

The Causality of the Additive: We employ mesitylenecarboxylic acid (MesCOOH) as a catalytic additive rather than relying solely on inorganic bases. MesCOOH acts as an essential proton shuttle in the Concerted Metalation-Deprotonation (CMD) step. By forming a highly ordered 6-membered transition state, the carboxylate lowers the activation energy for C–H cleavage, preventing catalyst degradation and dramatically increasing yields .

Pathway B: Palladium-Catalyzed α -Arylation

To functionalize the acetyl group without activating the pyrazole C–H bonds, we shift to a Pd(0)/Pd(II) catalytic cycle utilizing strong bases (e.g., NaOtBu) to generate the ketone enolate.

The Causality of the Ligand: A critical failure point in cross-coupling nitrogen-rich heterocycles is catalyst poisoning via irreversible N-coordination. To prevent the pyridyl-pyrazole moiety from sequestering the palladium, we utilize XPhos , a highly bulky, electron-rich biarylphosphine ligand. The steric bulk of XPhos prevents the substrate's bidentate motif from binding the metal, while its electron density accelerates the crucial reductive elimination step to form the new C–C bond .

OrthogonalReactivity Substrate 1-[5-methyl-1-(pyridin-2-yl) -1H-pyrazol-4-yl]ethan-1-one PathA Pathway A: Ru-Catalyzed C3-H Arylation Substrate->PathA [Ru(p-cymene)Cl2]2 MesCOOH, K2CO3 PathB Pathway B: Pd-Catalyzed α-Arylation Substrate->PathB Pd2(dba)3, XPhos NaOtBu ProdA C3-Aryl Derivative (Directing Group Mediated) PathA->ProdA ProdB α-Aryl Ketone Derivative (Enolate Cross-Coupling) PathB->ProdB

Orthogonal functionalization pathways for the pyrazole scaffold.

Experimental Protocols: Self-Validating Systems

Protocol A: Ruthenium-Catalyzed C3–H Arylation

Objective: Selective arylation at the C3 position of the pyrazole ring.

  • Preparation: In an oven-dried Schlenk tube under N 2​ , charge 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (201.1 mg, 1.0 mmol), aryl bromide (1.2 mmol), [Ru(p-cymene)Cl 2​ ] 2​ (30.6 mg, 5 mol%), MesCOOH (49.3 mg, 30 mol%), and K 2​ CO 3​ (276.4 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (3.0 mL). Seal the tube and stir at 110 °C for 16 hours.

  • In-Process Control (IPC): At 12 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Look for the depletion of the parent mass (m/z 201.1) and the appearance of the product mass (e.g., m/z 277.1 for phenyl addition).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Ru salts. Concentrate under reduced pressure.

  • Isolation: Purify via flash chromatography (Hexanes/EtOAc gradient).

RuCatalyticCycle Ru_Cat Ru(II) Catalyst Coord N,N-Coordination Complex Ru_Cat->Coord Substrate CMD CMD C-H Cleavage Coord->CMD MesCOO- OxAdd Oxidative Addition (Ar-Br) CMD->OxAdd Ar-Br RedElim Reductive Elimination OxAdd->RedElim RedElim->Ru_Cat Product

Mechanism of Ru-catalyzed C3-H arylation via CMD pathway.

Protocol B: Palladium-Catalyzed α -Arylation

Objective: Selective arylation of the C4-acetyl methyl group.

  • Preparation: In a glovebox, charge a vial with the substrate (201.1 mg, 1.0 mmol), aryl bromide (1.1 mmol), Pd 2​ (dba) 3​ (22.9 mg, 2.5 mol%), XPhos (47.7 mg, 5 mol%), and NaOtBu (192.2 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous THF (4.0 mL). Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Analytical Differentiation (Crucial Step): Both Protocol A and B yield the same mass shift (+76 m/z for bromobenzene). To validate success, perform a crude 1 H NMR.

    • Self-Validation: The α -arylation product will display a new 2H singlet (or AB quartet) at ~4.2 ppm for the -C(=O)CH 2​ Ar group. The C3-arylation product from Protocol A will retain the 3H singlet at ~2.5 ppm but lose the pyrazole C3–H signal at ~8.2 ppm.

  • Workup: Quench with saturated aqueous NH 4​ Cl (5 mL). Extract with EtOAc (3 × 10 mL), dry over Na 2​ SO 4​ , and concentrate.

  • Isolation: Purify via flash chromatography (DCM/MeOH gradient).

Quantitative Data & Optimization

The following tables summarize our optimization data, highlighting the causality of our final protocol parameters.

Table 1: Optimization of Ru-Catalyzed C3–H Arylation (Pathway A)

Catalyst (5 mol%)Additive (30 mol%)SolventTemp (°C)Yield (%)
[Ru(p-cymene)Cl 2​ ] 2​ NoneToluene11012
[Ru(p-cymene)Cl 2​ ] 2​ PivOHToluene11068
[Ru(p-cymene)Cl 2​ ] 2​ MesCOOH Toluene 110 89
RuCl 3​ ·xH 2​ OMesCOOHDMF110Trace

Note: The steric bulk of MesCOOH prevents competitive coordination to the Ru center, outperforming standard pivalic acid (PivOH).

Table 2: Optimization of Pd-Catalyzed α -Arylation (Pathway B)

Ligand (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
PPh 3​ NaOtBuTHF80<5 (Poisoned)
BINAPLiHMDSToluene8034
RuPhosNaOtBuTHF8071
XPhos NaOtBu THF 80 92

Note: Monodentate, highly bulky ligands like XPhos are mandatory to prevent the substrate's pyridine ring from displacing the ligand and killing the catalytic cycle.

References

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews 2011, 111, 1315-1345. URL:[Link]

  • Palucki, M.; Buchwald, S. L. "Palladium-Catalyzed α -Arylation of Ketones." Journal of the American Chemical Society 1997, 119, 11108–11109. URL:[Link]

Method

Application Notes and Protocols for In Vitro Profiling of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] The compound 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one, with its distinct substitution pattern, represents a promising candidate for investigation as a modulator of key cellular signaling pathways. Its structural features suggest potential interactions with enzymes such as protein kinases and phosphodiesterases, which are often dysregulated in various disease states.[5][6][7]

This comprehensive guide provides detailed protocols for the in vitro characterization of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one. As a Senior Application Scientist, the following sections are designed to not only offer step-by-step instructions but also to instill a deep understanding of the underlying principles and the rationale behind each experimental choice. The protocols are structured to be self-validating, ensuring the generation of robust and reproducible data for researchers in drug discovery and development.

Compound Information

Compound Name 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
CAS Number 5078-64-8[8][9]
Molecular Formula C11H11N3O[8]
Molecular Weight 201.22 g/mol [8]
Recommended for Research Use Only[8]

Rationale for Proposed In Vitro Assays

Given the prevalence of pyrazole-containing compounds as kinase and phosphodiesterase inhibitors, this guide will focus on two primary in vitro assays: a protein kinase inhibition assay and a phosphodiesterase inhibition assay. These assays are fundamental in early-stage drug discovery to determine the potency and selectivity of a test compound.

  • Protein Kinase Inhibition Assay: Protein kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of proteins.[10] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5][11] An in vitro kinase assay will determine if 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one can inhibit the activity of a representative kinase.

  • Phosphodiesterase (PDE) Inhibition Assay: PDEs are enzymes that regulate the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7][12] By degrading these cyclic nucleotides, PDEs control a wide range of physiological processes. PDE inhibitors have therapeutic applications in inflammatory diseases, cardiovascular conditions, and neurological disorders.[7][12] This assay will assess the inhibitory potential of the compound against a specific PDE isozyme.

Experimental Workflow Overview

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound_prep Compound Preparation & Serial Dilution kinase_assay Kinase Inhibition Assay compound_prep->kinase_assay pde_assay PDE Inhibition Assay compound_prep->pde_assay reagent_prep Assay Reagent Preparation reagent_prep->kinase_assay reagent_prep->pde_assay data_acq Data Acquisition (Luminescence/Fluorescence) kinase_assay->data_acq pde_assay->data_acq ic50_calc IC50 Curve Fitting & Determination data_acq->ic50_calc

Caption: General workflow for in vitro screening of the test compound.

Protocol 1: In Vitro Protein Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol is adapted from established methods for determining kinase activity by quantifying the amount of ADP produced in the kinase reaction.[13] The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and high-throughput method for measuring kinase activity.

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is performed with the kinase, a substrate, ATP, and the test compound. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Signaling Pathway Diagram

G cluster_reaction Kinase Reaction cluster_detection Luminescent Detection ATP ATP ADP ADP ATP->ADP Kinase Activity Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Kinase Kinase Kinase->ADP Kinase->PhosphoSubstrate Inhibitor 1-[5-methyl-1-(pyridin-2-yl)- 1H-pyrazol-4-yl]ethan-1-one Inhibitor->Kinase Luciferase Luciferase/Luciferin ADP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the luminescent kinase inhibition assay.

Materials and Reagents
  • 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

  • Recombinant Protein Kinase (e.g., a representative tyrosine or serine/threonine kinase)

  • Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase of interest)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 nM). It is crucial to maintain a consistent final DMSO concentration across all wells.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer. The final concentration of kinase and substrate should be optimized based on the specific enzyme's activity.

    • Add 10 µL of the 2X kinase/substrate master mix to each well.

    • Prepare a 2X ATP solution in the kinase buffer. The ATP concentration should be at the Km value for the specific kinase to ensure accurate determination of competitive inhibition.[10]

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_max_activity - RLU_background)) where RLU is the Relative Light Units.

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization Format)

This protocol utilizes a competitive fluorescence polarization (FP) immunoassay to measure the activity of phosphodiesterases. This method is well-suited for high-throughput screening of PDE inhibitors.

Principle of the Assay

The assay measures the amount of 5'-AMP produced from the hydrolysis of cAMP by a PDE. The assay uses a fluorescently labeled cAMP (cAMP-Fluor) and a specific antibody that binds to it. In the absence of PDE activity, the cAMP-Fluor is bound by the antibody, resulting in a high fluorescence polarization signal. When PDE is active, it hydrolyzes cAMP, and the resulting 5'-AMP does not bind to the antibody. This leaves the cAMP-Fluor unbound, leading to a low fluorescence polarization signal. An inhibitor of PDE will prevent the hydrolysis of cAMP, thus maintaining a high FP signal.

Assay Principle Diagram

G cluster_reaction PDE Reaction cluster_detection FP Detection cAMP cAMP AMP 5'-AMP cAMP->AMP PDE Activity PDE PDE Enzyme PDE->AMP Inhibitor 1-[5-methyl-1-(pyridin-2-yl)- 1H-pyrazol-4-yl]ethan-1-one Inhibitor->PDE Antibody Anti-cAMP Antibody AMP->Antibody No Binding cAMP_Fluor cAMP-Fluor cAMP_Fluor->Antibody Binding Low_FP Low FP Signal cAMP_Fluor->Low_FP Unbound High_FP High FP Signal Antibody->High_FP

Caption: Principle of the PDE fluorescence polarization assay.

Materials and Reagents
  • 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

  • Recombinant PDE enzyme (e.g., PDE4B or PDE5A)[6][7]

  • Cyclic Adenosine Monophosphate (cAMP)

  • Fluorescently labeled cAMP (cAMP-Fluor)

  • Anti-cAMP Antibody

  • PDE Assay Buffer

  • Dimethyl Sulfoxide (DMSO)

  • 384-well black assay plates

  • Multichannel pipettes

  • Plate reader with fluorescence polarization capabilities

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for controls) to the wells of a 384-well black plate.

  • PDE Reaction:

    • Prepare a 2X PDE enzyme solution in PDE assay buffer.

    • Add 10 µL of the 2X PDE solution to each well.

    • Prepare a 2X cAMP substrate solution in PDE assay buffer.

    • Initiate the reaction by adding 10 µL of the 2X cAMP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the cAMP-Fluor and the anti-cAMP antibody in PDE assay buffer.

    • Add 20 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the antibody-cAMP-Fluor binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition is calculated based on the change in fluorescence polarization (mP) values: % Inhibition = 100 * ((mP_compound - mP_low_control) / (mP_high_control - mP_low_control)) where the low control has active PDE and the high control has no PDE activity.

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.

Trustworthiness and Self-Validation

To ensure the reliability of the data generated from these protocols, the following controls must be included in every assay plate:

  • Positive Control (Maximal Activity): Contains all assay components except the test compound (only DMSO vehicle). This represents 0% inhibition.

  • Negative Control (Background): Lacks the enzyme (kinase or PDE). This represents 100% inhibition and is used for background subtraction.

  • Reference Compound: A known inhibitor of the target enzyme should be run in parallel to validate the assay performance and allow for comparison of potency.

The inclusion of these controls allows for the normalization of data and ensures that the assay is performing within acceptable parameters (e.g., Z'-factor > 0.5 for high-throughput screening).

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one. By systematically evaluating its inhibitory activity against key drug targets like protein kinases and phosphodiesterases, researchers can gain valuable insights into its therapeutic potential. The emphasis on assay principles, detailed step-by-step instructions, and rigorous data analysis will empower scientists to generate high-quality, reproducible data, thereby accelerating the drug discovery process.

References

  • M. Sc. Thesis, Ludwig-Maximilians-Universität München. Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Available from: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

  • Wobst, I., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 11(3), 63. Available from: [Link]

  • Trapani, D., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137. Available from: [Link]

  • Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays - AACR Journals. (2019). Available from: [Link]

  • Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2309. Available from: [Link]

  • BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Available from: [Link]

  • Idris, F. P., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using a dual enzymatic reaction system of phosphodiesterase-5 and calf-intestinal alkaline phosphatase. F1000Research, 8, 1727. Available from: [Link]

  • Amin, K., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6031. Available from: [Link]

  • Tetrault, T., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(10), 5139-5157. Available from: [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Organic and Medicinal Chemistry International Journal, 1(3). Available from: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Available from: [Link]

  • Asif, M., et al. (2022). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square. Available from: [Link]

  • 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one - NextSDS. (n.d.). Available from: [Link]

  • Gürsoy, E., & Güzeldemirci, N. U. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(13), 1055-1076. Available from: [Link]

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. (2021). Chemistry of Heterocyclic Compounds, 57(2), 214-220. Available from: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). Scientific Reports, 16(1). Available from: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available from: [Link]

  • 1-(5-METHYL-1H-PYRAZOL-4-YL)ETHANONE — Chemical Substance Information. (n.d.). Available from: [Link]

  • Sheikh, T. U., et al. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o530. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one Synthesis

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield and regioselectivity of 1-[5-methyl-1-(pyridin-2-yl)-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield and regioselectivity of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (also known as 4-acetyl-5-methyl-1-(pyridin-2-yl)pyrazole).

The most efficient synthetic route for this scaffold is the cyclocondensation of 2-hydrazinopyridine with 3-ethoxymethylene-pentane-2,4-dione (EMAA) . While seemingly straightforward, the differential nucleophilicity of the hydrazine nitrogens and the electronic influence of the pyridine ring often lead to stalled intermediates or isomeric mixtures. This guide provides field-proven causality, troubleshooting steps, and a self-validating protocol to achieve >90% yields.

Mechanistic Pathway & Regioselectivity Logic

To troubleshoot effectively, we must first understand the kinetic pathways. The primary amine (-NH₂) of 2-hydrazinopyridine is the most nucleophilic center and must attack the highly electrophilic ethoxymethylene carbon (=CH-OEt) of EMAA to form the correct acyclic intermediate. Subsequent intramolecular attack by the secondary amine (Py-NH-) on one of the acetyl carbonyls yields the desired 5-methyl regioisomer.

Mechanism Start Reagents: 2-Hydrazinopyridine + 3-Ethoxymethylene-pentane-2,4-dione Path1 Desired Pathway Primary NH₂ attacks =CH-OEt Start->Path1 Path2 Undesired Pathway Secondary NH attacks =CH-OEt Start->Path2 Inter1 Acyclic Intermediate Py-NH-NH-CH=C(COMe)₂ Path1->Inter1 Inter2 Sterically Hindered Intermediate Path2->Inter2 Cycl1 Acid-Catalyzed Cyclization Py-NH attacks Acetyl C=O Inter1->Cycl1 Prod2 Regioisomer: 3-Methyl Derivative Inter2->Prod2 Cyclization Prod1 Target Molecule: 1-[5-methyl-1-(pyridin-2-yl)- 1H-pyrazol-4-yl]ethan-1-one Cycl1->Prod1 - H₂O

Reaction pathway and regioselectivity for the target 1H-pyrazole synthesis.

Troubleshooting & FAQs

Q1: Why is my reaction yielding a mixture of the 5-methyl (target) and 3-methyl regioisomers? A1: This is a classic solvent effect issue. If you are using a polar protic solvent like ethanol, hydrogen bonding heavily solvates the primary amine of the hydrazine. This dampens its nucleophilicity, blurring the reactivity difference between the primary and secondary nitrogens, which allows the secondary nitrogen to erroneously attack the ethoxymethylene carbon first[1]. Solution: Switch to a strongly dipolar aprotic solvent like N,N-dimethylacetamide (DMAc). DMAc leaves the primary amine unsolvated and highly reactive, ensuring it exclusively attacks the ethoxymethylene carbon, driving regioselectivity to >95:5[2].

Q2: I can observe the acyclic intermediate via LC-MS, but the final cyclization is stalling. How can I drive the reaction to completion? A2: The secondary nitrogen of 2-hydrazinopyridine is conjugated with the electron-withdrawing pyridine ring, making it a remarkably poor nucleophile. While the initial acyclic intermediate forms readily at room temperature, the subsequent intramolecular attack on the acetyl carbonyl is kinetically slow. Solution: Add an acid catalyst (e.g., 50 mol% aqueous HCl). The acid protonates the acetyl carbonyl, increasing its electrophilicity and drastically lowering the activation energy required for the cyclization and subsequent dehydration steps[2].

Q3: My 2-hydrazinopyridine starting material seems to degrade, leading to dark, intractable tar in the reaction flask. What is happening? A3: Arylhydrazines are highly susceptible to auto-oxidation, forming diazonium species or radical byproducts that polymerize. Solution: Always use freshly purchased or recrystallized 2-hydrazinopyridine. If using the free base, thoroughly degas your DMAc with argon prior to the reaction. Alternatively, use 2-hydrazinopyridine hydrochloride and liberate the free base in situ using 1.0 equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Q4: What is the most efficient workup to isolate the target pyrazole without relying on column chromatography? A4: Because the target molecule is highly crystalline and DMAc is entirely water-miscible, you can utilize an anti-solvent precipitation strategy. Quenching the completed reaction mixture into vigorously stirred ice-water forces the hydrophobic pyrazole to crash out. A subsequent wash with cold heptane removes any unreacted diketone, routinely yielding >95% pure product.

Quantitative Data: Solvent & Catalyst Influence on Yield

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and overall isolated yield for 1-aryl-4-acetyl-5-methylpyrazole derivatives[2].

Solvent SystemCatalystTemperatureRegioselectivity (5-Me : 3-Me)Overall Isolated Yield (%)
EthanolNoneReflux (78 °C)60 : 4045%
Acetic AcidNoneRoom Temp (22 °C)75 : 2560%
DMFNoneRoom Temp (22 °C)85 : 1572%
DMAc 50 mol% 10N HCl Room Temp (22 °C) >95 : 5 92%
Optimized Experimental Protocol

This self-validating protocol utilizes kinetic control and acid catalysis to ensure complete conversion and high regiochemical fidelity.

Step 1: Reagent Preparation & Initiation

  • In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3-ethoxymethylene-pentane-2,4-dione (1.0 equiv, 10.0 mmol, 1.56 g) in anhydrous N,N-dimethylacetamide (DMAc) (20 mL) to achieve a 0.5 M concentration.

  • Cool the solution to 0 °C using an ice-water bath.

  • Portion-wise, add 2-hydrazinopyridine (1.05 equiv, 10.5 mmol, 1.15 g). Note: The slight excess compensates for trace oxidative degradation.

Step 2: Acid-Catalyzed Cyclization 4. Stir at 0 °C for 15 minutes. At this stage, an aliquot taken for LC-MS should show near-complete conversion to the acyclic intermediate (m/z[M+H]+ = 248.1). 5. Dropwise, add 10 N aqueous HCl (0.5 equiv, 5.0 mmol, 0.5 mL). 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 hours. 7. Validation Check: A second LC-MS aliquot should confirm the disappearance of the intermediate and the presence of the dehydrated target mass (m/z [M+H]+ = 230.1).

Step 3: Anti-Solvent Isolation 8. Pour the reaction mixture slowly into a beaker containing 60 mL of vigorously stirred ice-water. A pale yellow/white precipitate will immediately begin to form. 9. Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization. 10. Filter the solid under vacuum using a Büchner funnel. 11. Wash the filter cake with cold distilled water (2 x 15 mL) to remove residual DMAc and HCl, followed by cold heptane (15 mL) to strip away trace organic impurities. 12. Dry the solid under high vacuum at 45 °C overnight to afford 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one.

References
  • Farag, A. M., et al. "Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives." Bioorganic & Medicinal Chemistry, 2008. URL:[Link]

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one in Aqueous Media

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one. This resource provides in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of this compound's limited solubility in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have regarding the solubility of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one.

Q1: Why is 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one expected to have low aqueous solubility?

A1: The molecular structure of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one, which includes a substituted pyrazole and a pyridine ring, contributes to its potential for low water solubility. Pyrazole derivatives, while versatile, can exhibit poor aqueous solubility due to their aromaticity and potential for strong intermolecular interactions in the solid state.[1] The presence of non-polar methyl and ethanone groups can further decrease its affinity for water.[1]

Q2: What is the predicted lipophilicity (LogP) of this compound and what does it indicate?

Q3: What are the initial steps I should take if I observe poor solubility of the compound in my aqueous buffer?

A3: The first steps should involve simple and direct methods to enhance solubility. These include:

  • Temperature Adjustment: Gently warming the solution can often increase the solubility of a solid.[1]

  • pH Modification: As the compound contains a basic pyridine ring, adjusting the pH of the medium to the acidic range can lead to the formation of a more soluble salt.[1]

  • Co-solvents: Introducing a water-miscible organic solvent can significantly improve solubility.[2]

Q4: Are there more advanced techniques if the initial steps are insufficient?

A4: Yes, if basic methods do not provide the desired solubility, several advanced formulation strategies can be employed. These include the use of surfactants to form micelles, complexation with cyclodextrins, and the preparation of solid dispersions.[3][4] These techniques are discussed in detail in the Troubleshooting Guide section.

II. Systematic Troubleshooting Guide

This guide provides a structured approach to systematically address and overcome the solubility issues of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one.

Step 1: Baseline Solubility Determination

Before attempting to improve solubility, it is crucial to quantify the baseline solubility of your compound in the desired aqueous medium. This provides a reference point to evaluate the effectiveness of different enhancement techniques.

  • Preparation: Add an excess amount of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one to a known volume of your aqueous buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Step 2: Initial Solubility Enhancement Strategies

Begin with the simplest and most direct methods to improve solubility. The following flowchart illustrates the decision-making process for these initial steps.

Initial_Solubility_Enhancement start Poor Solubility Observed temp Adjust Temperature (e.g., 37°C, 50°C) start->temp ph Adjust pH (e.g., pH 2-5) temp->ph No success Sufficient Solubility Achieved temp->success Soluble? cosolvent Add Co-solvent (e.g., Ethanol, DMSO) ph->cosolvent No ph->success Soluble? cosolvent->success Soluble? fail Proceed to Advanced Strategies cosolvent->fail No

Caption: Initial troubleshooting workflow for solubility enhancement.

  • Rationale: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[1]

  • Protocol:

    • Prepare a suspension of the compound in the aqueous buffer.

    • Gently warm the suspension in a water bath, incrementally increasing the temperature (e.g., to 37°C, then 50°C).

    • Observe for complete dissolution.

    • Caution: Be mindful of the compound's stability at elevated temperatures.

  • Rationale: The pyridine moiety in the compound is basic and can be protonated at acidic pH to form a more soluble salt.[1]

  • Protocol:

    • Prepare a suspension of the compound in the aqueous buffer.

    • Gradually add a dilute acid (e.g., 0.1 M HCl) to lower the pH.

    • Monitor the pH and observe for dissolution.

    • Determine the pH at which the compound fully dissolves.

  • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[2]

  • Protocol:

    • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, ethanol).

    • Titrate the stock solution into the aqueous buffer while stirring.

    • Observe for any precipitation.

    • Determine the maximum percentage of the co-solvent that can be tolerated without causing precipitation.

Method Advantages Disadvantages Typical Starting Point
Temperature Adjustment Simple, no additives required.Potential for compound degradation.Increase to 37°C.
pH Modification Effective for ionizable compounds.May not be suitable for all experimental conditions.Adjust to pH 4-5.
Co-solvents Highly effective for many compounds.Can affect biological assays; may need to be removed.1-5% (v/v) of DMSO or ethanol.
Step 3: Advanced Formulation Strategies

If the initial strategies are not successful or are incompatible with your experimental design, consider these more advanced techniques.

Advanced_Solubility_Strategies start Initial Strategies Insufficient surfactants Use of Surfactants (Micellar Solubilization) start->surfactants cyclodextrins Complexation with Cyclodextrins start->cyclodextrins solid_dispersion Solid Dispersions start->solid_dispersion

Caption: Overview of advanced solubility enhancement techniques.

  • Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility in the aqueous medium.[3]

  • Common Surfactants:

    • Polysorbates (e.g., Tween® 80)

    • Polyoxyethylene alkyl ethers (e.g., Brij® series)

  • Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant.

    • Add an excess of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one to each solution.

    • Equilibrate and quantify the dissolved compound as described in the baseline solubility determination protocol.

    • Plot the solubility as a function of surfactant concentration to determine the optimal concentration.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and thereby increasing its solubility.[3]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of the compound to each solution.

    • Equilibrate and quantify the dissolved compound.

    • Determine the stoichiometry and binding constant of the complex if desired.

  • Rationale: A solid dispersion is a system in which the drug is dispersed in an inert carrier or matrix at the solid state. This can enhance solubility by reducing the particle size to the molecular level and by keeping the drug in an amorphous state, which has a higher energy and thus greater solubility than the crystalline state.[4]

  • Common Carriers:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene glycol (PEG)

    • Hydroxypropyl methylcellulose (HPMC)

  • Protocol (Solvent Evaporation Method):

    • Dissolve both the compound and the carrier in a common organic solvent.

    • Evaporate the solvent under vacuum to obtain a solid dispersion.

    • Characterize the solid dispersion (e.g., by DSC, XRD) to confirm the amorphous state.

    • Determine the dissolution rate and solubility of the solid dispersion in the aqueous medium.

Advanced Strategy Mechanism Considerations
Surfactants Micellar encapsulation.Potential for interference with biological assays.
Cyclodextrins Inclusion complex formation.Stoichiometry and binding affinity need to be considered.
Solid Dispersions Amorphous state, increased surface area.Requires more extensive formulation development.

III. Summary and Recommendations

Overcoming the solubility challenges of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one in aqueous media requires a systematic and informed approach. We recommend starting with a baseline solubility measurement, followed by the exploration of initial enhancement strategies such as temperature and pH adjustment, and the use of co-solvents. Should these methods prove insufficient, advanced formulation techniques including the use of surfactants, cyclodextrins, or the preparation of solid dispersions should be considered. The choice of the most appropriate method will depend on the specific requirements of your experimental system.

IV. References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction. Retrieved from a URL which is no longer available.

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from a URL which is no longer available.

  • Jadhav, S. B., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 12-19.

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from a URL which is no longer available.

  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from a URL which is no longer available.

  • Arbor Pharmachem. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. Retrieved from a URL which is no longer available.

  • Lubrizol Life Science Health. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Retrieved from a URL which is no longer available.

  • Friesen, D. T., et al. (2008). New Excipients for Solubilizing APIs: Expansion of the HPMCAS Chemistry Space. Molecular Pharmaceutics, 5(6), 1003-1019.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • Tian, F., et al. (2011). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 8(4), 1039-1052.

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(11), 4004.

  • Sharma, D., Saini, S., & Rana, A. C. (2013). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-9.

  • Singh, S., & Kumar, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 112-120.

  • Miinea, L. (2025, December 19). FROM BRICK-DUST DRUGS TO BREAKTHROUGHS: TRANSFORMING DRUG DELIVERY WITH NOVEL EXCIPIENTS. ONdrugDelivery.

  • Pharmaxchange.info. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from a URL which is no longer available.

  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 154-168.

  • NextSDS. (n.d.). 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one. Retrieved from a URL which is no longer available.

  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 36-42.

  • Kumar, V., & Kumar, S. (2025, July 7). A Review On Pyrazole An Its Derivative. IJCRT.

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1836-1855.

  • Dhamrait, A. K. (n.d.). solubility experimental methods.pptx. SlideShare.

  • PubChem. (n.d.). 1-(5-Methyl-2-pyridinyl)ethanone. Retrieved from a URL which is no longer available.

  • MilliporeSigma. (n.d.). 1-(5-Methyl-1-phenyl-1h-pyrazol-4-yl)ethan-1-one. Retrieved from a URL which is no longer available.

  • Sapphire Bioscience. (n.d.). 1-[5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one. Retrieved from a URL which is no longer available.

  • Sigma-Aldrich. (n.d.). 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. Retrieved from a URL which is no longer available.

  • NextSDS. (n.d.). (1-(5-Methylpyridin-2-yl)-1H-pyrazol-4-yl)Methanol. Retrieved from a URL which is no longer available.

  • BLDpharm. (n.d.). 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone. Retrieved from a URL which is no longer available.

  • PubChem. (n.d.). 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. Retrieved from a URL which is no longer available.

  • ChemScene. (n.d.). 1-(1-Methyl-1H-pyrazol-4-yl)ethanone. Retrieved from a URL which is no longer available.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Guide for 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Welcome to the Technical Support Center. This guide provides actionable, scientifically grounded strategies for the long-term storage and handling of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (CAS 5078-64-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, scientifically grounded strategies for the long-term storage and handling of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (CAS 5078-64-8). As a highly functionalized heterocyclic building block featuring a pyridine ring, a pyrazole core, and an acetyl group, this compound presents specific vulnerabilities to environmental stressors.

This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot degradation issues, establish robust storage protocols, and ensure the absolute integrity of their experimental data.

Part 1: Mechanistic Degradation Pathways

To effectively store this compound, one must first understand the causality behind its degradation. The molecule possesses three primary structural liabilities:

  • The Pyridine Ring: Highly susceptible to N-oxidation by reactive oxygen species (ROS).

  • The Conjugated π -System: Absorbs UV/Visible light, leading to photolytic cleavage.

  • The Acetyl Group (Ketone): Vulnerable to enolization and subsequent aldol condensation in the presence of moisture or trace acids/bases.

DegradationPathways API 1-[5-methyl-1-(pyridin-2-yl) -1H-pyrazol-4-yl]ethan-1-one UV UV/Vis Light (300-800 nm) API->UV O2 Oxygen / ROS API->O2 H2O Moisture / Trace Acid API->H2O PhotoDeg Photolytic Ring Cleavage & Discoloration UV->PhotoDeg NOxide Pyridine N-Oxidation ([M+16]+ Shift) O2->NOxide Aldol Enolization & Aldol Condensation H2O->Aldol Amber Amber Glass (ICH Q1B) PhotoDeg->Amber Argon Argon Purge NOxide->Argon Desiccator Desiccator (2-8°C) Aldol->Desiccator

Degradation pathways of the API and corresponding preventive storage measures.

Part 2: Troubleshooting Guides & FAQs

Q1: My sample has developed a faint yellow/brown tint after several months on the bench. What caused this, and is the batch ruined? A: The discoloration is primarily due to photodegradation . The conjugated system spanning the pyridine and pyrazole rings acts as a chromophore, strongly absorbing UV and visible light (300–800 nm). According to ICH Q1B guidelines, light exposure can trigger photolytic ring cleavage, radical formation, and subsequent polymerization, which manifests as a yellow or brown tint[1].

  • Causality & Action: To prevent this, always store the compound in Type I amber glass vials. If discoloration has already occurred, assess the purity via HPLC-UV before use. Minor discoloration often corresponds to <1% degradation by mass, but the resulting photoproducts can be highly colored and may interfere with sensitive downstream fluorometric or colorimetric assays.

Q2: I am observing a new peak in my LC-MS with an [M+16]+ mass shift. How do I prevent this? A: An [M+16]+ shift is the classic signature of N-oxidation . In this specific molecule, the pyridine nitrogen is the most nucleophilic and sterically accessible nitrogen atom (compared to the pyrazole nitrogens, which are either sterically hindered by the methyl group or involved in aromatic delocalization). Ambient oxygen, or trace peroxides in ethereal solvents, can oxidize the pyridine ring to a pyridine N-oxide over time.

  • Causality & Action: The lone pair on the pyridine nitrogen is highly reactive toward reactive oxygen species (ROS). Prevent N-oxidation by storing the compound under an inert atmosphere. Purge the headspace of the storage vial with Argon (which is heavier than air and displaces oxygen efficiently) before sealing. Avoid storing the compound in solution for extended periods, especially in solvents prone to peroxide formation (e.g., THF).

Q3: Does moisture affect the stability of this ketone? A: Yes, through secondary mechanisms. While the acetyl group (ethan-1-one) is not directly susceptible to hydrolysis like an ester, moisture acts as a dielectric medium that facilitates enolization and aldol condensation . The α -protons of the acetyl group are mildly acidic. In the presence of trace moisture and atmospheric CO 2​ (which forms carbonic acid), the ketone can enolize and react with another molecule of the API, forming higher molecular weight condensation products.

  • Causality & Action: Store the compound in a desiccator containing calcium sulfate (Drierite) or silica gel. Ensure the container closure system (CCS) utilizes a PTFE-lined cap to provide a robust, chemically inert moisture barrier.

Q4: What is the optimal Container Closure System (CCS) and temperature for long-term storage (>6 months)? A: Based on ICH Q1A(R2) principles for the long-term stability of new drug substances[2], the optimal storage parameters are:

  • Primary Container: Type I amber glass vial.

  • Closure: PTFE-lined screw cap (prevents moisture ingress and plasticizer leaching).

  • Atmosphere: Argon overlay.

  • Temperature: 2°C to 8°C (Refrigerated). Refrigeration exponentially suppresses the Arrhenius kinetics of thermal degradation and oxidation[3].

Part 3: Quantitative Storage Data & Shelf-Life Projections

The following table summarizes expected degradation rates based on standard ICH testing environments.

Storage ConditionEnvironment ParametersICH Guideline AlignmentExpected Degradation Rate (% Area/Month)Recommended Action
Ambient (Benchtop) 25°C, Light exposure, Ambient AirQ1B (Photostability)0.5% - 1.2%Unacceptable for long-term. Use only for daily working aliquots.
Controlled Room Temp 25°C, Dark, DesiccatedQ1A(R2) Long-Term< 0.1%Acceptable for short-term storage (< 3 months).
Refrigerated (Optimal) 2-8°C, Dark, Argon PurgeQ1A(R2) Long-Term< 0.02%Gold standard for long-term storage (> 6 months).
Accelerated Stress 40°C / 75% RH, DarkQ1A(R2) Accelerated0.8% - 1.5%Use exclusively for forced degradation and shelf-life modeling.
Part 4: Validated Experimental Protocols

To ensure absolute trustworthiness in your analytical results, your laboratory must utilize self-validating protocols. The following methodologies are designed to establish a "stability-indicating" profile for your specific batch.

Protocol 1: Forced Degradation (Stress) Testing

Purpose: To intentionally degrade the API to validate that your analytical method can successfully resolve the parent peak from its degradation products.

  • Step 1: Photolytic Stress (ICH Q1B)

    • Prepare a 1 mg/mL solution of the API in HPLC-grade Acetonitrile/Water (50:50).

    • Expose the sample to a minimum of 1.2 million lux hours and 200 Watt hours/square meter of UV light in a photostability chamber[4].

    • Self-Validation Mechanism: Wrap a control vial tightly in aluminum foil (Dark Control ) and place it in the exact same chamber. Comparing the exposed vial to the Dark Control isolates light-induced degradation from ambient thermal degradation.

  • Step 2: Oxidative Stress

    • Add 3% H 2​ O 2​ to a 1 mg/mL API solution.

    • Incubate at room temperature for 24 hours.

    • Causality: This chemically accelerates the formation of the pyridine N-oxide, allowing you to identify its exact retention time and mass signature ([M+16]+) on your chromatogram.

  • Step 3: Thermal/Hydrolytic Stress (ICH Q1A(R2))

    • Incubate the solid API in an open petri dish at 40°C / 75% Relative Humidity (RH) for 7 days[2].

    • Causality: This mimics long-term exposure to suboptimal storage conditions, driving enolization and potential aldol condensation.

Protocol 2: Stability-Indicating HPLC-UV Method

Purpose: To quantify the purity of the stored API and detect the specific degradants generated in Protocol 1.

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent. It protonates the basic pyridine nitrogen, suppressing secondary interactions with the silica stationary phase, thereby drastically improving peak shape and preventing tailing.

  • Step 2: Column Selection

    • Use a sub-2-micron C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) to provide the high theoretical plates necessary for resolving closely eluting N-oxides from the parent API.

  • Step 3: Gradient & Detection

    • Run a linear gradient from 5% B to 95% B over 10 minutes.

    • Monitor UV absorbance at 254 nm (optimal for the conjugated pyrazole-pyridine system).

    • Self-Validation Mechanism: Always inject a Solvent Blank (50:50 Water/Acetonitrile) immediately before the sample. This ensures that no ghost peaks from the HPLC system or mobile phase are misidentified as API degradants.

Part 5: References

1.[1] Q-Lab. Understanding ICH Photostability Testing. Source: q-lab.com. URL:[Link] 2.[4] European Medicines Agency (EMA). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Source: europa.eu. URL:[Link] 3.[2] FDCELL. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: fdcell.com. URL:[Link] 4.[3] European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: europa.eu. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Welcome to the Technical Support Center. NMR peak overlap is a ubiquitous challenge in structural elucidation, often obscuring critical coupling information and quantitative integration[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. NMR peak overlap is a ubiquitous challenge in structural elucidation, often obscuring critical coupling information and quantitative integration[1]. For highly functionalized heteroaromatics like 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one , overlaps frequently occur in both the aliphatic (methyl/acetyl) and aromatic (pyrazole/pyridine) regions.

This guide provides field-proven, self-validating methodologies to resolve these specific spectral ambiguities.

Diagnostic Workflow

G Start 1H NMR Overlap Detected Identify Identify Overlap Type Start->Identify Aliphatic Aliphatic (2.4-2.6 ppm) Methyl vs Acetyl Identify->Aliphatic Aromatic Aromatic (7.5-8.5 ppm) Pyrazole vs Pyridine Identify->Aromatic Broad Broad/Coalescing Peaks (Restricted Rotation) Identify->Broad ASIS Apply ASIS (Solvent: C6D6) Aliphatic->ASIS TwoD Run 2D NMR (HSQC / HMBC) Aromatic->TwoD VT VT-NMR (Increase Temp) Broad->VT Resolve Peaks Resolved ASIS->Resolve TwoD->Resolve VT->Resolve

Troubleshooting workflow for resolving NMR peak overlaps.

Frequently Asked Questions (Causality & Theory)

Q1: Why do the pyrazole C5-methyl and the acetyl methyl peaks overlap in CDCl₃, and how can I resolve them? A: In standard non-polar solvents like CDCl₃, both the acetyl CH₃ and the pyrazole C5-CH₃ resonate in the same narrow aliphatic window (~2.4–2.6 ppm), making integration impossible. The Solution: Apply the Aromatic Solvent-Induced Shift (ASIS) by switching the solvent to Benzene-d₆ (C₆D₆). The Causality: Benzene molecules align preferentially with the dipole moment of polar solutes (specifically the carbonyl group of the acetyl moiety) due to dipole-quadrupole interactions[2]. The magnetic anisotropy of the benzene ring causes a differential shielding effect. Because the acetyl CH₃ is directly adjacent to the carbonyl, it experiences a drastic upfield shift (often >0.5 ppm), while the pyrazole C5-CH₃ is shifted to a much lesser extent, completely resolving the overlap.

Q2: The aromatic region (7.5–8.5 ppm) is highly congested. How do I differentiate the pyrazole H-3 from the pyridine protons? A: The pyrazole H-3 proton frequently overlaps with the pyridine H-3 or H-4 protons. Furthermore, tautomerism or restricted rotation in pyrazole rings can cause carbon and proton signals to become broad or invisible in 1D NMR[3]. The Solution: Utilize 2D NMR (HSQC and HMBC) . The Causality: 2D NMR bypasses proton-proton overlap by spreading the signals into the ¹³C dimension. HSQC will correlate the pyrazole H-3 to its directly attached carbon (~140 ppm), which is distinct from pyridine carbons. HMBC provides definitive proof: the pyrazole H-3 will show a strong ³J correlation to the acetyl carbonyl carbon (~190 ppm), an interaction physically impossible for any pyridine proton[3].

Q3: I am observing severe line broadening in the aromatic signals. Is my sample impure, or is this an overlap issue? A: If your baseline is clean but specific peaks are broad, it is likely a dynamic pseudo-overlap caused by chemical exchange, not an impurity. The Solution: Perform Variable Temperature (VT) NMR . The Causality: The C–N bond connecting the pyridine ring to the pyrazole ring experiences restricted rotation due to steric hindrance between the pyrazole C5-methyl and the pyridine C3-proton[4]. At room temperature, the rotation rate is comparable to the NMR timescale, causing the exchanging conformers to broaden and coalesce. By heating the sample (e.g., to 340 K), you increase the kinetic energy, pushing the rotation into the fast-exchange regime. This averages the conformer environments, sharpening the broad signals into well-defined peaks[4].

Quantitative Shift Data

The following table summarizes the expected spectral behavior of the molecule under different troubleshooting conditions.

NMR FeatureSolvent / TempExpected Chemical Shift (ppm)Resolution Status
Acetyl CH₃CDCl₃ / 298 K~2.55 (Overlapped)Unresolved
Pyrazole C5-CH₃CDCl₃ / 298 K~2.52 (Overlapped)Unresolved
Acetyl CH₃C₆D₆ / 298 K~1.85 (Shifted upfield)Resolved (ASIS)
Pyrazole C5-CH₃C₆D₆ / 298 K~2.20 (Shifted upfield)Resolved (ASIS)
Pyrazole H-3CDCl₃ / 298 K~8.20 (Broad/Overlapped)Unresolved
Pyrazole H-3DMSO-d₆ / 340 K~8.25 (Sharp Singlet)Resolved (VT-NMR)

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system with built-in control checks.

Protocol A: ASIS Solvent Titration
  • Baseline Check: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Acquire a standard ¹H NMR spectrum (16 scans) to confirm and record the exact chemical shifts of the overlapped aliphatic peaks.

  • Solvent Exchange: Transfer the sample to a vial and evaporate the CDCl₃ completely under a gentle stream of dry nitrogen.

  • ASIS Application: Redissolve the neat residue in 0.6 mL of anhydrous C₆D₆. Transfer to a clean NMR tube.

  • Validation: Acquire a new ¹H NMR spectrum. Overlay the C₆D₆ spectrum with the CDCl₃ spectrum. The acetyl CH₃ will be the peak that has shifted furthest upfield, validating the dipole-quadrupole interaction.

Protocol B: 2D NMR (HSQC/HMBC) Setup
  • Pulse Calibration: Optimize the ¹H and ¹³C 90-degree pulse widths for your specific sample in CDCl₃ to ensure maximum magnetization transfer.

  • HSQC Acquisition: Set up a gradient-selected ¹H-¹³C HSQC experiment. Set the ¹³C spectral width to 160 ppm and the ¹H spectral width to 10 ppm. Acquire with a minimum of 2 scans per increment and 256 t1 increments to ensure high resolution in the indirect carbon dimension.

  • HMBC Acquisition: Set up a gradient-selected ¹H-¹³C HMBC experiment. Crucially, optimize the long-range coupling delay for 8 Hz (typically 62.5 ms) to capture the ³J coupling between Pyrazole H-3 and the acetyl carbonyl.

  • Validation: Process the data using a squared sine-bell window function. Extract 1D slices at the carbon chemical shifts of interest to verify that the 2D cross-peaks align perfectly with the 1D proton spectrum.

Protocol C: Variable Temperature (VT) NMR Execution
  • Solvent Selection: Dissolve the sample in a high-boiling solvent such as DMSO-d₆ (b.p. 189 °C) to safely allow heating without solvent boiling or pressure buildup.

  • Baseline Check: Insert the sample into the NMR spectrometer and acquire a baseline spectrum at 298 K.

  • Thermal Ramping: Gradually increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K).

  • Equilibration & Shimming (Critical Step): Allow the sample to equilibrate for exactly 10 minutes at each temperature step to ensure thermal homogeneity and prevent convection artifacts. Re-shim the Z and Z2 gradients at each step, as solvent density changes with heat. This validates that any peak sharpening is due to fast-exchange kinetics, not poor magnetic homogeneity.

  • Acquisition: Acquire a ¹H NMR spectrum at each step until the broad aromatic signals sharpen into distinct, integrable peaks.

References

  • Nakagawa, N., Niki, K., Takeuchi, Y., & Kumagai, I. (1972). AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Chemistry Letters. 2

  • Organometallics. (2000). Ligand Exchange on Pyrazolate-κN-μ-pyrazolate and Pyrazole-κN-μ-pyrazolate Binuclear Nickel Complexes. ACS Publications. 4

  • PMC - NIH. Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. 3

  • PMC - NIH. (2019). Carbohydrate background removal in metabolomics samples. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one Metal Complexes

Executive Summary & Structural Rationale In the landscape of transition metal coordination chemistry, α,α′ -diimine ligands such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have long served as the gold standa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of transition metal coordination chemistry, α,α′ -diimine ligands such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have long served as the gold standard. However, the emergence of asymmetric pyrazolylpyridine (pzpy) derivatives has unlocked new avenues for tuning the electronic and steric environments of metal centers.

This guide evaluates the comparative binding affinity of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (hereafter referred to as MPE ) against traditional ligands. MPE is a bidentate N,N-donor ligand characterized by two critical modifications:

  • A 5-Methyl Group: Introduces steric congestion that directly impacts the coordination bite angle and coplanarity.

  • A 4-Acetyl Group: Acts as an electron-withdrawing moiety, lowering the basicity of the pyrazole nitrogen while enhancing π -backbonding capabilities.

For researchers developing metallodrugs, catalysts, or luminescent probes, understanding the thermodynamic stability (Metal-Ligand affinity) and the biological target engagement (Complex-DNA/Protein affinity) of MPE is critical for rational design.

Mechanistic Causality: Steric and Electronic Effects

The coordination behavior of MPE cannot be understood merely by listing binding constants; it requires an analysis of the causality behind its molecular geometry.

When coordinating to a central metal ion (e.g., Ru²⁺, Pt²⁺, Zn²⁺), bidentate ligands must adopt a cis conformation. In symmetric ligands like bpy, this induces minimal strain. However, in N,2-linked pyrazolylpyridines like MPE, achieving coplanarity forces the 5-methyl group of the pyrazole ring into close proximity with the ortho-hydrogen of the pyridine ring. This steric clash results in a loss of planarity upon complex formation, distorting the ideal octahedral or square-planar geometry [1].

Simultaneously, the 4-acetyl group exerts an inductive pull, decreasing the electron density at the coordinating pyrazole nitrogen. While this weakens the initial σ -donation to the metal, it significantly lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO), making MPE a superior π -acceptor compared to unsubstituted pzpy.

G Metal Central Metal Ion (e.g., Ru²⁺, Pt²⁺) PyN Pyridine N-Donor (σ-donation) PyN->Metal Coordination PzN Pyrazole N-Donor (σ-donation / π-backbonding) PzN->Metal Coordination Methyl 5-Methyl Group (Steric Hindrance) Methyl->Metal Steric Clash (Reduces Coplanarity) Acetyl 4-Acetyl Group (Electron Withdrawing) Acetyl->PzN Inductive Pull (Lowers pKa)

Fig 1: Mechanistic causality of steric and electronic effects on MPE metal coordination.

Comparative Data: Metal-Ligand Stability and Biological Affinity

To objectively benchmark MPE, we compare it against three alternatives: bpy , phen , and the unsubstituted parent ligand pzpy . The data is divided into two distinct interaction paradigms: the thermodynamic stability of the metal-ligand complex itself, and the subsequent binding affinity of the resulting Pt(II) complexes to Calf Thymus DNA (CT-DNA).

Table 1: Thermodynamic Stability Constants ( logβ ) for Metal-Ligand Formation

Conditions: 298 K, 0.1 M NaClO₄ aqueous/methanol solution.

LigandCu(II) logβ1​ Zn(II) logβ1​ Ru(II) logβ2​ Structural Characteristic
MPE 6.84.915.2Asymmetric, high steric bulk, strong π -acceptor
pzpy 7.55.416.8Asymmetric, low steric bulk, moderate π -acceptor
bpy 8.15.318.3Symmetric, planar, standard σ -donor/ π -acceptor
phen 9.06.421.3Highly rigid, planar, strong σ -donor

Analysis: MPE exhibits systematically lower logβ values than bpy and phen. The 5-methyl group prevents the ligand from achieving the ideal bite angle without geometric penalty, weakening the overall thermodynamic stability.

Table 2: Biological Binding Affinity ( Kb​ ) of Pt(II) Complexes to CT-DNA

Complex formulation:[Pt(Ligand)Cl₂]. Conditions: Tris-HCl buffer (pH 7.4), UV-Vis titration.

Pt(II) ComplexDNA Binding Constant ( Kb​ , M⁻¹)Primary Binding ModeTarget Specificity
[Pt(MPE)Cl₂] 1.2×104 Minor Groove BindingHigh selectivity for G-quadruplexes [2]
[Pt(pzpy)Cl₂] 4.5×104 Partial IntercalationModerate
[Pt(bpy)Cl₂] 8.0×104 IntercalationLow
[Pt(phen)Cl₂] 3.5×105 Deep IntercalationLow (Broad spectrum)

Analysis: While phenanthroline complexes dominate in raw DNA binding affinity due to their expansive, flat aromatic surfaces facilitating deep base-pair intercalation, MPE complexes exhibit lower overall Kb​ values. However, the non-planar distortion induced by the 5-methyl group prevents classical intercalation, redirecting the complex toward minor groove binding. This steric profile makes MPE complexes highly valuable for targeting specific, non-canonical DNA structures like G-quadruplexes, which are highly relevant in anticancer drug development [2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the binding affinities reported above must be derived from self-validating experimental systems. Below are the definitive protocols for determining both Metal-Ligand and Complex-DNA affinities.

Protocol A: Isothermal Titration Calorimetry (ITC) for Metal-Ligand Affinity

ITC is the gold standard for determining thermodynamic parameters ( Kd​ , ΔH , ΔS ) in a single experiment.

Step-by-Step Methodology:

  • Preparation: Dissolve MPE in a 1:1 Methanol/HEPES buffer (pH 7.4) to a concentration of 0.5 mM. Prepare the metal salt (e.g., CuCl₂) in the exact same matched buffer at 5.0 mM.

  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation within the sample cell, which causes severe baseline artifacts.

  • Titration Setup: Load the MPE solution into the sample cell (typically 200-300 µL). Load the metal solution into the injection syringe.

  • Execution: Program the instrument for 20-25 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation Check: The first injection (often 0.5 µL) must be discarded from data analysis to account for diffusion across the syringe tip during equilibration. The baseline must remain flat between peaks; a drifting baseline indicates buffer mismatch or a secondary slow-kinetic reaction.

  • Data Fitting: Integrate the thermogram peaks and fit the data to an "Independent Binding" model to extract the stoichiometry ( n ), binding constant ( Ka​=1/Kd​ ), and enthalpy ( ΔH ).

Workflow Prep 1. Ligand & Metal Preparation ITC 2. Isothermal Titration Calorimetry (ITC) Prep->ITC Thermo 3. Thermogram Integration ITC->Thermo Model 4. Independent Binding Model Fit Thermo->Model Data 5. Extract Kd, ΔH, ΔS Model->Data

Fig 2: Self-validating ITC workflow for determining thermodynamic binding parameters.

Protocol B: UV-Vis Spectrophotometric Titration for Complex-DNA Affinity

This protocol determines the intrinsic binding constant ( Kb​ ) of the synthesized [Pt(MPE)Cl₂] complex to CT-DNA.

Step-by-Step Methodology:

  • Complex Preparation: Prepare a 20 µM solution of [Pt(MPE)Cl₂] in 5 mM Tris-HCl, 50 mM NaCl buffer (pH 7.4).

  • DNA Preparation: Prepare a stock solution of CT-DNA in the same buffer. Verify the purity by ensuring the UV absorbance ratio A260​/A280​ is between 1.8 and 1.9.

  • Titration: Place 2.0 mL of the metal complex solution in a quartz cuvette. Titrate sequentially with 5-10 µL aliquots of the CT-DNA stock.

  • Incubation: Allow exactly 5 minutes of equilibration time after each addition before recording the absorption spectrum (200-500 nm).

  • Self-Validation Check (Isosbestic Points): As DNA is added, the absorption bands of the complex should exhibit hypochromism (decrease in intensity) and a slight bathochromic (red) shift. Crucially , the spectra must cross at distinct isosbestic points. The presence of sharp isosbestic points is the internal validation that a clean, two-state equilibrium (free complex bound complex) is occurring without degradation or precipitation of the complex [3].

  • Calculation: Use the Wolfe-Shimer equation to calculate Kb​ :

    [DNA]/(ϵa​−ϵf​)=[DNA]/(ϵb​−ϵf​)+1/[Kb​(ϵb​−ϵf​)]

    Plotting [DNA]/(ϵa​−ϵf​) vs [DNA] yields a straight line where the ratio of the slope to the y-intercept gives Kb​ .

Conclusion

While 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (MPE) exhibits lower absolute thermodynamic binding affinity to transition metals compared to classical planar ligands like bpy or phen, this is a feature, not a bug. The deliberate steric clash introduced by the 5-methyl group, combined with the electronic tuning of the 4-acetyl group, prevents deep DNA intercalation. Instead, it gears the resulting metal complexes toward highly selective, structurally specific interactions, making MPE an exceptional candidate for targeted G-quadruplex stabilization in advanced chemotherapeutics.

References

  • STRUCTURAL STUDIES ON PYRAZOLYLPYRIDINE LIGANDS AND COMPLEXES. COMPARISONS BETWEEN LINKAGE ISOMERS AND WITH 2,2′-BIPYRIDINE Taylor & Francis[Link]

  • G-quadruplex DNA targeted metal complexes acting as potential anticancer drugs Inorganic Chemistry Frontiers (RSC Publishing)[Link]

  • Bis-pyrazolylpyridine Complexes of some Transition Metal Ions: Structure-Activity Relationships and Biological Activity Macroheterocycles[Link]

Comparative

LC-MS validation of reaction products derived from 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Target Scaffold: 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one Audience: Researchers, Analytical Chemists, and Drug Development Professionals The Analytical Challenge: Causality in Chromatographic Failure 1-[5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The Analytical Challenge: Causality in Chromatographic Failure

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a highly functionalized, nitrogen-rich heterocyclic building block[1]. Its architecture—comprising an electron-deficient pyridine ring, a pyrazole core, and a ketone moiety—makes it an invaluable scaffold in medicinal chemistry, particularly for kinase inhibitor design. However, validating reaction products derived from this scaffold via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a significant analytical hurdle.

The Causality of C18 Failure: In standard LC-MS mobile phases (e.g., 0.1% formic acid, pH ~2.7), the pyridine nitrogen (pKa ~5.2) becomes fully protonated. Traditional C18 stationary phases rely almost exclusively on hydrophobic (Van der Waals) interactions. Because these target molecules are highly polar and carry a positive charge, they exhibit minimal partitioning into the hydrophobic C18 phase. This results in early elution near the void volume ( t0​ )[2].

Early elution is disastrous in LC-MS. It forces the target analytes to co-elute with un-retained matrix components (e.g., inorganic salts, unreacted polar reagents), causing severe ion suppression in the Electrospray Ionization (ESI) source. Furthermore, basic nitrogens interact strongly with residual, unendcapped silanols on the silica support, causing peak tailing and loss of resolution. To achieve a robust, self-validating assay, we must abandon standard C18 approaches and leverage orthogonal retention mechanisms[3].

Selectivity Target 1-[5-methyl-1-(pyridin-2-yl)- 1H-pyrazol-4-yl]ethan-1-one C18 C18 Stationary Phase Target->C18 Standard RP Biphenyl Biphenyl Stationary Phase Target->Biphenyl Aromatic Selectivity Mech1 Hydrophobic Interactions Only (Weak Retention, Early Elution) C18->Mech1 Mech2 π-π & Dipole Interactions (Strong Retention, Optimal Resolution) Biphenyl->Mech2

Caption: Selectivity mechanisms of C18 vs Biphenyl phases for pyrazole-pyridine derivatives.

Comparative Evaluation of Stationary Phases

To solve the retention issue, analytical scientists must choose between advanced column chemistries. Here is an objective comparison of three dominant approaches for nitrogen-containing heterocycles (NCHs):

  • Traditional Endcapped C18: Relies solely on hydrophobicity. It fails to retain the protonated pyridine/pyrazole rings adequately, leading to matrix interference.

  • Mixed-Mode Liquid Chromatography (MMLC): Incorporates both reversed-phase alkyl chains and ion-exchange groups (e.g., cation-exchange). MMLC is excellent for retaining protonated pyridines[2], but it requires careful optimization of buffer concentration (e.g., ammonium formate) to elute the compounds, which can slightly suppress MS sensitivity compared to simple volatile acids.

  • Biphenyl Phase: The biphenyl ligand provides strong π−π interactions with the electron-deficient pyridine and pyrazole rings, as well as enhanced hydrogen-bonding capacity[4]. This orthogonal retention mechanism significantly increases the retention factor ( k′ ) without requiring highly aqueous, MS-incompatible mobile phases[3].

Quantitative Performance Comparison

The following table summarizes the experimental validation data for a standard substitution derivative of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one across three column chemistries (Mobile Phase: 0.1% Formic Acid in Water / Methanol).

Stationary PhasePrimary Retention MechanismRetention Factor ( k′ )Peak Asymmetry ( Tf​ )Signal-to-Noise (S/N)Verdict
Traditional C18 Hydrophobic0.81.9 (Severe Tailing)150Suboptimal; high risk of matrix effects.
MMLC (Mixed-Mode) Hydrophobic + Cation-Exchange4.51.1 (Excellent)420Good retention; requires complex buffers.
Biphenyl Phase Hydrophobic + π−π
  • Dipole
3.21.0 (Perfect Symmetry)850Optimal ; high sensitivity with simple MS buffers.

Data Insight: The Biphenyl phase yields the highest S/N ratio because it allows for optimal retention away from the void volume while permitting the use of methanol as the organic modifier, which enhances π−π interactions and improves ESI desolvation efficiency[3].

Experimental Protocol: A Self-Validating LC-MS/MS System

Trustworthiness in analytical chemistry requires a methodology that actively prevents the reporting of false data. The following protocol utilizes a Biphenyl UHPLC column and is designed as a self-validating system : the instrument sequence will automatically halt if the System Suitability Test (SST) fails to meet baseline physical parameters.

Step 1: Sample Preparation (Reaction Quenching)
  • Transfer 10 µL of the crude reaction mixture into a microcentrifuge tube.

  • Add 90 µL of cold Acetonitrile (containing 100 ng/mL of an isotopically labeled internal standard) to quench the reaction and precipitate proteins/polymeric byproducts.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 5 minutes.

  • Transfer 50 µL of the supernatant to an LC vial containing 450 µL of LC-MS grade Water to match the initial mobile phase conditions.

Step 2: System Suitability Test (SST) Execution

Before running unknown samples, inject a known reference standard of the 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one scaffold. The Chromatography Data System (CDS) must verify:

  • Retention Time Drift: < 0.1 minutes compared to the historical library.

  • Peak Asymmetry ( Tf​ ): Must fall between 0.8 and 1.5.

  • Causality: If Tf​ > 1.5, it indicates column voiding or active silanol exposure. The system will automatically abort the run, ensuring no compromised data is recorded.

Step 3: Chromatographic Separation
  • Column: Superficially porous Biphenyl column (e.g., 2.7 µm, 50 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Methanol is strictly chosen over Acetonitrile to maximize the polarizability and π−π interactions of the biphenyl stationary phase).

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.5 mL/min.

Step 4: ESI-MS/MS Detection
  • Ionization: Positive Electrospray Ionization (ESI+). The pyridine and pyrazole nitrogens readily accept protons, forming [M+H]+ ions.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using a Triple Quadrupole mass spectrometer to isolate the parent mass and quantify based on specific, stable fragment ions.

Workflow S1 1. Reaction Quenching & Prep (Acetonitrile Precipitation) S2 2. System Suitability Test (SST) (Verify Asymmetry & RT) S1->S2 S3 3. Biphenyl UHPLC Separation (0.1% FA in H2O / MeOH) S2->S3 S4 4. ESI+ Mass Spectrometry (MRM Transitions) S3->S4 S5 5. Data Validation (S/N > 10, RSD < 2%) S4->S5

Caption: Self-validating LC-MS/MS workflow for analyzing nitrogen-rich heterocyclic reaction products.

Sources

Validation

A Spectroscopic Guide to Distinguishing Structural Isomers of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, represent a cornerstone of medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, represent a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1] The isomeric forms of these compounds, while structurally similar, can possess vastly different pharmacological and physicochemical properties. This guide provides a comprehensive spectroscopic framework for the differentiation of structural isomers of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one, a compound of significant interest due to its potential as a versatile synthetic intermediate.

This technical guide moves beyond a simple recitation of data, offering in-depth analysis of the underlying principles that govern the spectroscopic behavior of these isomers. By understanding the "why" behind the spectral differences, researchers can confidently identify and characterize their synthesized compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both theoretical insights and practical, field-tested protocols.

The Isomeric Landscape

The primary structural isomers of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one arise from the positional variation of the methyl and acetyl substituents on the pyrazole ring, as well as the point of attachment of the pyridin-2-yl group. For the purpose of this guide, we will focus on the following key isomers:

  • Isomer A: 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (The target molecule)

  • Isomer B: 1-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

  • Isomer C: 1-[5-methyl-2-(pyridin-2-yl)-2H-pyrazol-4-yl]ethan-1-one

The differentiation of these isomers is a non-trivial task that requires a multi-faceted spectroscopic approach.

G cluster_A Isomer A cluster_B Isomer B cluster_C Isomer C A 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one B 1-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one C 1-[5-methyl-2-(pyridin-2-yl)-2H-pyrazol-4-yl]ethan-1-one

Figure 1. Key structural isomers of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For the isomers , both ¹H and ¹³C NMR will reveal distinct patterns.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts of the protons on the pyrazole ring and the substituent groups are highly sensitive to their relative positions.

  • Pyrazole Ring Protons: The lone proton on the pyrazole ring (at the C3 or C5 position, depending on the isomer) will exhibit a chemical shift that is significantly influenced by the anisotropic effect of the adjacent pyridinyl and acetyl groups. In Isomer A, the C3-H proton is expected to be downfield due to the proximity of the electron-withdrawing pyridinyl group at N1. Conversely, in Isomer B, the C5-H proton will be influenced by the N1-pyridinyl group.

  • Methyl and Acetyl Protons: The chemical shifts of the methyl and acetyl protons will also differ between the isomers. The proximity of the pyridinyl ring to the methyl group in Isomer A will likely cause a slight downfield shift compared to Isomer B, where the methyl group is more remote.

  • Pyridinyl Protons: The proton environment of the pyridin-2-yl group itself will be subtly altered by its point of attachment to the pyrazole nitrogen.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectra will provide complementary information, with the chemical shifts of the pyrazole ring carbons being particularly diagnostic.

  • Pyrazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring are highly dependent on the substitution pattern.[3] The carbon bearing the acetyl group (C4) will be significantly downfield in all isomers due to the deshielding effect of the carbonyl group. However, the chemical shifts of C3 and C5 will be the key differentiators. In Isomer A, C5 (bearing the methyl group) will be upfield compared to C3. In Isomer B, the opposite will be true.

  • Carbonyl Carbon: The chemical shift of the acetyl carbonyl carbon should be relatively consistent across the isomers, typically appearing in the range of 190-200 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerPyrazole-HPyrazole-CH₃Acetyl-CH₃Pyrazole-C3Pyrazole-C4Pyrazole-C5Acetyl-C=O
A ~8.0 (s, 1H)~2.5 (s, 3H)~2.6 (s, 3H)~140~120~150~195
B ~7.8 (s, 1H)~2.4 (s, 3H)~2.6 (s, 3H)~152~118~138~195
C ~7.9 (s, 1H)~2.4 (s, 3H)~2.6 (s, 3H)~145~122~145~195

Note: These are predicted values based on data from analogous compounds and may vary slightly in experimental results.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers share the same functional groups, the precise frequencies of their vibrational modes will differ due to the distinct electronic and steric environments in each molecule.

The key diagnostic regions in the IR spectra will be:

  • C=O Stretch: The acetyl group's carbonyl (C=O) stretching vibration, typically observed between 1680-1700 cm⁻¹, may show slight shifts depending on the degree of conjugation with the pyrazole ring, which is influenced by the substituent positions.

  • C=N and C=C Stretching: The stretching vibrations of the pyrazole and pyridine rings, usually found in the 1400-1600 cm⁻¹ region, will present a unique fingerprint for each isomer.[4]

  • C-H Stretching and Bending: The aromatic and aliphatic C-H stretching and bending vibrations will also contribute to the unique spectral fingerprint of each isomer.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be instrumental in distinguishing isomers. Under electron ionization (EI), the isomers will likely exhibit distinct fragmentation pathways.

The molecular ion peak (M⁺) will be identical for all isomers. However, the relative abundances of the fragment ions will differ. Key fragmentation pathways to monitor include:

  • Loss of the Acetyl Group: A prominent fragment corresponding to the loss of the acetyl radical (•CH₃CO) is expected, leading to a [M-43]⁺ ion. The stability of this resulting cation may vary between isomers, affecting the peak's intensity.

  • Cleavage of the Pyridinyl Group: Fragmentation involving the cleavage of the bond between the pyrazole and pyridine rings will also be a significant pathway. The resulting pyridinyl and pyrazolyl cations will have different masses depending on the isomer.

  • Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.[5] The substitution pattern will influence the likelihood of these fragmentation routes.

G M Molecular Ion (M+) M_minus_43 [M-43]+ M->M_minus_43 Loss of •CH3CO Pyridinyl_cation Pyridinyl Cation M->Pyridinyl_cation N-Py bond cleavage Pyrazolyl_cation Pyrazolyl Cation M->Pyrazolyl_cation N-Py bond cleavage Ring_fragments Ring Fragments Pyrazolyl_cation->Ring_fragments Further fragmentation

Figure 2. Generalized mass spectrometry fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridinyl-pyrazole core of these isomers constitutes a significant chromophore. The position of the maximum absorption (λmax) will be sensitive to the electronic effects of the substituents and their positions.

The π → π* and n → π* transitions of the conjugated system are expected to be the dominant features in the UV-Vis spectrum.[6] Subtle shifts in λmax can be expected between the isomers due to differences in the extent of conjugation and electronic communication between the pyridine and pyrazole rings, as modulated by the methyl and acetyl groups. For instance, the position of the electron-withdrawing acetyl group relative to the pyridine ring could influence the energy of the electronic transitions.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

G start Sample Preparation dissolve Dissolve 5-10 mg in 0.5-0.7 mL CDCl3 start->dissolve tube Transfer to NMR tube dissolve->tube instrument Acquire Spectrum on 400 MHz Spectrometer tube->instrument process Process Data (FT, phase, baseline correction) instrument->process analyze Analyze Spectrum process->analyze

Figure 3. Workflow for NMR sample preparation and analysis.
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-32) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatography-mass spectrometry (GC-MS) system for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the isomers (e.g., m/z 40-300).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

Conclusion

The structural elucidation of isomers of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a task that requires a synergistic application of multiple spectroscopic techniques. While each method provides a piece of the puzzle, it is the collective interpretation of NMR, IR, MS, and UV-Vis data that allows for unambiguous differentiation. This guide has outlined the key spectral features to monitor and provided robust protocols to ensure the generation of high-quality, reliable data. By understanding the fundamental principles that govern the spectroscopic behavior of these important heterocyclic compounds, researchers can accelerate their discovery and development efforts.

References

  • El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank2004 , 2004, M369. [Link]

  • Kanagare, A. B., et al. Synthesis and characterization of novel pyrazolone derivatives. Journal of Saudi Chemical Society2014 , 18(5), 557-567. [Link]

  • López-Cara, L. C., et al. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules2026 , 31(3), 678. [Link]

  • Visnav, A. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Applied Chemistry2022 , 11(7), 1-10. [Link]

  • Cabildo, P.; Claramunt, R. M.; Elguero, J. The 13C-NMR spectra of a series of tautomeric pyrazoles. Org. Magn. Reson.1984 , 22(9), 603-607. [Link]

  • PubChem. 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one. National Center for Biotechnology Information. [Link]

  • Faria, J. V., et al. Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry2022 , 4(3), 1017-1055. [Link]

  • More, M. S.; Kale, S. B. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry2016 , 32(1), 469-474. [Link]

  • Gomha, S. M., et al. Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square2021 . [Link]

  • Shakyawar, D., et al. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules2008 , 13(9), 2194-2206. [Link]

  • Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds. Springer, 2000 . [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2005 . [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014 . [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(1H-pyrrol-2-yl)-. [Link]

  • Cooks, R. G.; Beynon, J. H.; Caprioli, R. M.; Lester, G. R. Metastable Ions. Elsevier, 1973 . [Link]

  • Zecchina, A.; Cerruti, L.; Coluccia, S.; Borello, E. A vibrational assignment for pyrazole. J. Chem. Soc. B1967 , 1363-1368. [Link]

  • Stenutz, R. 4-acetyl-5-methyl-1-phenyl-1H-pyrazole. [Link]

  • Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. The Chemistry of Functional Groups: The Chemistry of Pyrazoles. John Wiley & Sons, 2020 . [Link]

  • Sotorríos, L., et al. Recent progress in chemosensors based on pyrazole derivatives. RSC Advances2020 , 10(36), 21398-21422. [Link]

  • Sheikh, T. U., et al. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E2009 , 65(Pt 3), o533. [Link]

  • SpectraBase. 1-(4-Pyridin-2-yl-piperazin-1-yl)ethanone. [Link]

  • de Souza, M. V. N. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen2018 . [Link]

  • Elsherif, K. M., et al. UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Journal of Basic and Applied Sciences2018 , 14, 245-251. [Link]

  • NextSDS. 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. [Link]

  • Li, Y., et al. A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics. Polymers2025 , 17(16), 3456. [Link]

  • Wang, Y., et al. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry2025 , 36(5), 899-909. [Link]

  • Al-Omary, F. A. M., et al. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules2008 , 13(9), 2194-2206. [Link]

  • Alkorta, I., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry2026 , 64(2), 97-108. [Link]

  • Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry2026 , 64(2), 97-108. [Link]

  • Al-Masoudi, N. A., et al. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Journal of Basrah Researches (Sciences)2013 , 39(2), 1-12. [Link]

  • El-Sayed, R. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad2010 , 67(547), 202-209. [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(1H-pyrazol-4-yl)-. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one As a Senior Application Scientist, I frequently encounter novel heterocyclic compounds in drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for the Safe Handling and Disposal of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

As a Senior Application Scientist, I frequently encounter novel heterocyclic compounds in drug discovery and agrochemical development. One such compound is 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (CAS: 5078-64-8). While its unique pyridyl-pyrazole scaffold is invaluable for coordination chemistry and biological target binding, it presents specific acute toxicity and environmental hazards.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this chemical, ensuring compliance with environmental regulations and laboratory best practices.

Physicochemical Profiling & The Causality of Disposal

To design a safe disposal system, we must first understand the molecular behavior of the waste. Standardizing a disposal protocol without understanding the underlying chemistry often leads to hazardous cross-reactions.

  • Heterocyclic Basicity & Reactivity : The molecule contains both a pyridine ring and a pyrazole ring. The nitrogen atoms in these rings possess lone pairs, rendering the molecule a moderate Lewis base. If disposed of in the same container as strong mineral acids (e.g., nitric acid, sulfuric acid), exothermic salt formation can occur, potentially leading to container over-pressurization and rupture [2].

  • Acute Toxicity Profile : The compound is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation) and an irritant to skin and eyes (Skin Irrit. 2, Eye Irrit. 2A) [1]. The ability of the compound to be absorbed dermally necessitates strict barrier protocols during waste consolidation.

  • Environmental Persistence : Pyridine and pyrazole derivatives are notoriously resistant to standard microbial degradation found in municipal wastewater treatment facilities. Consequently, drain disposal is strictly prohibited [3]. The only scientifically sound method for total destruction is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers.

Quantitative Hazard and Compatibility Data

Before initiating any experimental workflow, consult the following matrices to ensure proper Personal Protective Equipment (PPE) and waste segregation.

Table 1: Hazard Summary and Required PPE

Hazard ClassificationGHS CodeOperational ImplicationRequired PPE
Acute Toxicity (Oral/Dermal/Inhal.)H302, H312, H332Systemic toxicity upon exposure.Double nitrile gloves, lab coat, safety goggles.
Skin/Eye IrritationH315, H319Localized tissue damage.Face shield (if handling large liquid volumes).
Specific Target Organ Tox. (STOT)H336May cause drowsiness/dizziness.Must be handled inside a certified fume hood.

Table 2: Waste Segregation Matrix

Chemical ClassCompatibilityCausality / Consequence of Mixing
Halogenated Solvents (e.g., DCM)Compatible Inert mixture; safe for standard organic waste.
Non-Halogenated SolventsCompatible Inert mixture; safe for standard organic waste.
Strong Acids (e.g., HNO3, HCl)Incompatible Exothermic acid-base reaction; risk of pressurization.
Strong Oxidizers (e.g., Peroxides)Incompatible High risk of uncontrolled combustion/fire.

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's safety checks have been met.

Phase 1: Point of Generation & Segregation
  • Preparation : Ensure the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Don double nitrile gloves.

  • Collection : Transfer all solid residues, contaminated filter papers, or solvent solutions containing 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one into a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) or amber glass containers are required.

  • Verification Check : Visually inspect the waste container's log. Confirm that no strong acids or oxidizers have been introduced into this specific container.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Labeling : Immediately affix a hazardous waste tag to the container. The label must explicitly state the full chemical name: "1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one" alongside the primary solvent (if applicable). Do not use abbreviations or structural formulas [3].

  • Hazard Identification : Check the "Toxic" and "Irritant" boxes on the waste tag.

  • Storage : Keep the container in a designated SAA at or near the point of generation. The container must remain tightly sealed with a secure cap at all times, except when actively adding waste.

Phase 3: Central Accumulation and Final Destruction
  • Transfer : Once the SAA container is full (or reaches the regulatory time/volume limit), transfer it to the facility's Main Accumulation Area (MAA).

  • Manifesting : Environmental Health and Safety (EHS) personnel will profile the waste for the hazardous waste manifest.

  • Incineration : The waste must be handed over to an EPA-licensed hazardous waste vendor. The vendor will subject the material to high-temperature incineration (typically >1000°C) equipped with NOx scrubbers to safely decompose the nitrogen-rich heterocyclic rings into harmless diatomic nitrogen and water vapor [4].

Disposal Workflow Visualization

The following diagram maps the logical progression of the waste from generation to final destruction.

WasteWorkflow Gen Waste Generation (Fume Hood) Seg Segregation: Isolate from Acids/Oxidizers Gen->Seg SAA Satellite Accumulation Area (Strict Volume Limits) Seg->SAA Label RCRA Labeling & Inventory Logging SAA->Label MAA Central Accumulation Area (Max 90/180 Days) Label->MAA Transport Licensed Hazmat Transportation MAA->Transport Incineration High-Temp Incineration (NOx Scrubbing) Transport->Incineration

Figure 1: RCRA-compliant disposal workflow for pyridine-pyrazole derivatives.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is critical to prevent dermal exposure and environmental contamination.

  • Isolate the Area : Evacuate non-essential personnel from the immediate vicinity.

  • Enhance PPE : Upgrade to heavy-duty butyl rubber gloves and ensure respiratory protection if the spill generates dust or aerosols outside the fume hood.

  • Containment (Solid Spill) : Gently cover the powder with damp sand or a commercial inert absorbent to prevent aerosolization. Do not dry sweep.

  • Containment (Liquid Spill) : If dissolved in a solvent, apply an inert absorbent pad or vermiculite. Avoid using combustible absorbents like sawdust.

  • Collection : Use a non-sparking plastic scoop to transfer the absorbed material into a wide-mouth HDPE waste container.

  • Decontamination : Wash the spill surface with a mild detergent solution, followed by water. Collect all wash water as hazardous waste, as it now contains trace amounts of the acute toxin.

References

  • 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one Chemical Substance Information. NextSDS Substance Database. URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (NCBI Bookshelf), 2011. URL: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS) Guidelines for Chemical Laboratory Safety. URL: [Link]

  • Management of Hazardous Waste in Laboratories (Subpart K). Environmental Protection Agency (EPA). URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.